MYRISTYL CHLOROFORMATE
Description
The exact mass of the compound Tetradecyl chloroformate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164897. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tetradecyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBSKZGPQPRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205239 | |
| Record name | Tetradecyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56677-60-2 | |
| Record name | Tetradecyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56677-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056677602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56677-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Myristyl Chloroformate: Properties, Reactivity, and Applications in Modern Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and research applications of Myristyl Chloroformate. We will delve into its core reactivity, provide actionable experimental protocols, and discuss its strategic use in organic synthesis and medicinal chemistry, moving beyond a simple datasheet to offer field-proven insights.
Introduction: Understanding this compound
This compound (also known as Tetradecyl Chloroformate) is a highly reactive organic compound belonging to the chloroformate ester family.[1][2] Structurally, it combines a long C14 alkyl chain (the myristyl group) with a reactive chloroformate functional group (-O(CO)Cl). This unique structure makes it a valuable reagent for introducing a long, lipophilic chain onto nucleophilic molecules.[3] Its reactivity is analogous to that of more common acyl chlorides, serving as an efficient agent for alkoxycarbonylation.[4]
The primary utility of this reagent lies in its ability to react with nucleophiles like amines and alcohols to form stable carbamates and carbonates, respectively.[2][3] This function is pivotal in several research domains, including the synthesis of prodrugs, the installation of lipophilic protecting groups, and the chemical derivatization of polar analytes for analytical purposes.[5][6]
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and hazards is the foundation of its effective and safe use in the laboratory.
Core Chemical Properties
The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 56677-60-2 | [1][7][8] |
| Molecular Formula | C₁₅H₂₉ClO₂ | [1][7] |
| Molecular Weight | 276.84 g/mol | [1][3] |
| Appearance | Colorless to yellowish liquid with a pungent odor | [9] |
| Boiling Point | 335.7 ± 11.0 °C (Predicted) | [1][10] |
| Melting Point | 4.0 °C | [9] |
| Density | ~0.940 g/cm³ at 20°C | [1][9] |
| Purity | Typically >95% | [3] |
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that demands careful handling.
-
Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[10][11] Like other chloroformates, it is corrosive and will react with moisture (including humidity in the air) to release hydrochloric acid (HCl). It is also very toxic to aquatic life with long-lasting effects.[11]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13] An eyewash station and safety shower must be readily accessible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, often under refrigeration. It must be kept away from incompatible materials such as water, strong bases, amines, alcohols, and strong oxidizing agents.[13]
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dictated by the high electrophilicity of its carbonyl carbon. This allows it to undergo nucleophilic acyl substitution with a wide range of nucleophiles.
The general reaction mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to yield the final product and HCl. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to neutralize the HCl byproduct, which would otherwise form a salt with nucleophilic starting materials like amines, rendering them unreactive.[2][4]
References
- 1. This compound | 56677-60-2 [chemicalbook.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound CAS#: 56677-60-2 [m.chemicalbook.com]
- 9. BASF this compound datasheet [lookpolymers.com]
- 10. This compound | 56677-60-2 [amp.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Myristyl Chloroformate Reactivity with Primary Amines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Myristoylation
In the landscape of drug development and chemical biology, the covalent modification of molecules is a cornerstone of innovation. Among these modifications, N-myristoylation—the attachment of a myristoyl group (a saturated 14-carbon fatty acid) to the N-terminus of a primary amine—plays a pivotal role. This lipid modification is critical for mediating protein-membrane interactions, subcellular targeting, and signal transduction.[1] The synthesis of N-myristoylated peptides and small molecules is therefore of paramount interest for creating novel therapeutics, targeted drug delivery systems, and sophisticated molecular probes.[2][3][4]
Myristyl chloroformate serves as a highly efficient reagent for achieving this transformation. As a derivative of myristic acid, its chloroformate group provides a highly reactive electrophilic center, primed for reaction with nucleophilic primary amines.[5] This guide provides a comprehensive technical overview of this reaction, moving from core mechanistic principles to practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each step is understood not merely as a procedure, but as a control measure for achieving a reliable and reproducible outcome.
The Core Reaction: A Nucleophilic Acyl Substitution Mechanism
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon in the chloroformate functional group makes it an excellent target for nucleophilic attack by the lone pair of electrons on the primary amine's nitrogen atom.[6]
The reaction proceeds in a stepwise manner:
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Deprotonation: The resulting product is a protonated amide (an amidium ion). A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, abstracts the proton from the nitrogen to yield the final, neutral N-myristoyl amide and a hydrochloride salt byproduct.[6]
This final deprotonation step is critical; it neutralizes the strong acid (HCl) generated during the reaction, which could otherwise lead to unwanted side reactions or degradation of acid-sensitive substrates.[]
Caption: Nucleophilic acyl substitution mechanism.
Optimizing Reaction Conditions: A Multivariate Approach
The success of the N-myristoylation reaction hinges on the careful control of several experimental parameters. The high reactivity of chloroformates means that conditions must be chosen to favor the desired reaction with the amine over potential side reactions, such as hydrolysis.[8]
| Parameter | Recommended Condition | Rationale & Field Insights |
| Solvent | Anhydrous Aprotic Solvents (e.g., THF, Dichloromethane, Chloroform) | Causality: this compound readily reacts with water (hydrolysis) to form myristic acid and HCl. Using dry, aprotic solvents is non-negotiable to prevent this significant loss of reagent and contamination of the product. Tetrahydrofuran (THF) is often a preferred choice.[9][10] |
| Temperature | 0 °C to Room Temperature (approx. 25 °C) | Causality: The reaction is typically exothermic.[] Starting the reaction at 0 °C (ice bath) helps to control the initial rate of reaction, minimize side reactions, and ensure safe handling. The reaction can then be allowed to warm to room temperature to ensure completion.[11] |
| Base | Non-nucleophilic organic base (e.g., Triethylamine, Pyridine, DIPEA) | Causality: A base is required to neutralize the HCl byproduct.[6] A tertiary amine is ideal as it is basic but not nucleophilic enough to compete with the primary amine in reacting with the chloroformate. At least one equivalent of base is necessary, though a slight excess (1.1-1.2 eq) is often used to ensure the reaction medium remains non-acidic. |
| Atmosphere | Inert (Nitrogen or Argon) | Causality: While the primary concern is water, performing the reaction under an inert atmosphere provides the best practice for excluding atmospheric moisture, especially for reactions running for several hours or with particularly sensitive substrates.[8] |
| Addition Rate | Slow, dropwise addition of this compound | Causality: Adding the highly reactive chloroformate slowly to the solution of the amine and base maintains a low instantaneous concentration of the chloroformate. This helps control the exotherm and prevents localized high concentrations that could lead to side product formation.[9] |
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a general and robust procedure for the N-myristoylation of a primary amine. The inclusion of in-process checks ensures the integrity of the reaction.
Materials:
-
Primary Amine (1.0 equivalent)
-
This compound (1.05 - 1.1 equivalents)
-
Triethylamine (Et₃N) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Saturated aq. NaHCO₃ solution, 1M HCl solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven ( >100 °C) and allow to cool under a stream of inert gas.
-
Reactant Setup: In the reaction vessel, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Place the vessel in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Chloroformate Addition: Dissolve this compound (1.05 eq) in a small volume of anhydrous DCM in the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent might be Hexane/Ethyl Acetate (e.g., 7:3 v/v). The reaction is complete when the starting amine spot is no longer visible. This is a critical self-validation step.
-
Work-up (Quenching & Extraction):
-
Once complete, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aq. NaHCO₃ (to remove any remaining acidic species), and finally with brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude N-myristoyl amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.
Caption: A typical experimental workflow for N-myristoylation.
Side Reactions and Purification Strategies
A key aspect of expertise is anticipating and mitigating potential issues.
-
Primary Side Reaction - Hydrolysis: As mentioned, any moisture will lead to the hydrolysis of this compound. The resulting myristic acid can be challenging to separate from the desired amide product due to similar polarities. Mitigation: Strict adherence to anhydrous conditions is the only effective preventative measure.
-
Purification: The primary method for purifying the N-myristoyl amide is flash column chromatography . The nonpolar myristoyl chain means the product will generally have a lower polarity than the starting primary amine but may be similar to myristic acid. A gradient elution (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate) is often effective. After chromatography, fractions containing the pure product (as determined by TLC) are combined and concentrated to yield the final product.
Caption: General purification workflow for N-myristoyl amides.
Safety and Handling of this compound
Trustworthiness in science begins with safety. This compound, like other chloroformates and acyl halides, is a hazardous chemical that demands careful handling.[8][12][13]
-
Corrosive: It causes severe skin and eye burns.[8][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Moisture Sensitive: It reacts with moisture to release corrosive hydrochloric acid gas.[8] Handle only in a well-ventilated chemical fume hood and under an inert atmosphere.
-
First Aid: In case of skin contact, immediately wash with plenty of water.[12] For eye contact, rinse with pure water for at least 15 minutes and seek immediate medical attention.[8][12]
Always consult the most current Safety Data Sheet (SDS) for this compound before use.[12]
Conclusion
The reaction of this compound with primary amines is a powerful and efficient method for the synthesis of N-myristoylated compounds. Its success relies on a firm understanding of the underlying nucleophilic acyl substitution mechanism and meticulous control over reaction conditions to prevent unwanted hydrolysis. By following the validated protocols and safety precautions outlined in this guide, researchers can confidently and reliably perform this important chemical transformation, paving the way for new discoveries in drug development and molecular biology.
References
- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Myristyl Chloroformate mechanism of action as a derivatizing agent
An In-Depth Technical Guide to Myristyl Chloroformate: Mechanism of Action and Application as a Derivatizing Agent
Authored by: A Senior Application Scientist
Introduction: Enhancing Analytical Visibility with this compound
In the landscape of modern analytical chemistry, particularly within metabolomics and drug development, the reliable detection and quantification of polar, low-volatility molecules remain a significant challenge for gas chromatography-mass spectrometry (GC-MS). These molecules, rich in functional groups like amines, carboxylic acids, and hydroxyls, exhibit poor chromatographic behavior, leading to tailing peaks and low sensitivity.[1] Chemical derivatization is a cornerstone technique employed to surmount these obstacles by converting polar analytes into more volatile and thermally stable derivatives.[2]
Among the various derivatizing agents, alkyl chloroformates have emerged as exceptionally versatile and efficient reagents.[3][4][5] They offer the distinct advantage of rapid, often instantaneous, reactions that can be performed in an aqueous environment, thereby streamlining sample preparation by obviating the need for complete sample desiccation—a common prerequisite for silylation methods.[5][6][7]
This guide focuses on a specific member of this class: This compound (C₁₅H₂₉ClO₂) .[8] While shorter-chain counterparts like methyl and ethyl chloroformate are widely documented, the long C14 alkyl chain of this compound imparts unique properties to its derivatives. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, explains the causal logic behind experimental protocols, and offers field-proven insights for its application by researchers, scientists, and drug development professionals.
Part 1: The Core Reaction Mechanism
This compound functions by reacting with active hydrogen atoms present in various functional groups. The fundamental reaction is a nucleophilic acyl substitution .[9] The highly electrophilic carbonyl carbon of the chloroformate is the primary target for nucleophilic attack by heteroatoms like nitrogen (in amines), oxygen (in alcohols, phenols, and carboxylic acids), or sulfur (in thiols).
The general mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophilic group on the analyte molecule attacks the carbonyl carbon of this compound.
-
Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion (Cl⁻), a stable leaving group.
-
Proton Abstraction: A base present in the reaction medium abstracts a proton from the nucleophile, neutralizing the resulting positive charge and driving the reaction to completion. The base also scavenges the hydrochloric acid (HCl) byproduct that forms.[9][10]
Diagram: General Mechanism of this compound Derivatization
Caption: Nucleophilic acyl substitution mechanism.
Reaction with Specific Functional Groups:
-
Primary and Secondary Amines: Amines react to form stable N-myristyloxycarbonyl carbamates. This is a highly efficient reaction and is central to the analysis of amino acids, biogenic amines, and pharmaceuticals like amphetamines.[8][10]
-
Carboxylic Acids: Carboxylic acids react to form mixed anhydrides, which are subsequently esterified by the alcohol solvent (e.g., methanol or ethanol) typically included in the reaction medium, yielding stable myristyl esters. This two-step, one-pot process effectively derivatizes both the amino and carboxyl groups of amino acids.[4][5]
-
Alcohols and Phenols: These hydroxyl-containing compounds react to form carbonate esters.[7][8][9] This is particularly useful for the analysis of sterols, phenolic acids, and catechols.
Part 2: The Influence of the Myristyl Moiety
The choice of the alkyl group in a chloroformate reagent is a critical experimental decision. While shorter chains (methyl, ethyl) are common, the C14 myristyl chain introduces specific advantages and considerations.
| Feature | Impact of Myristyl (C14) Group | Rationale and Causality |
| Molecular Weight | Significantly increases the molecular weight of the derivative. | This shifts the mass-to-charge ratio (m/z) of the derivative to a higher, often cleaner, region of the mass spectrum, away from low-mass matrix interference. |
| Lipophilicity | Drastically increases the lipophilicity (hydrophobicity) of the derivative. | This enhances the efficiency of liquid-liquid extraction into nonpolar organic solvents like chloroform or hexane, improving sample cleanup and concentration.[6][7] |
| Volatility | Moderately decreases volatility compared to methyl or ethyl derivatives. | While derivatization inherently increases volatility compared to the parent analyte, the long chain results in higher boiling points. This leads to longer retention times in GC, which can be highly advantageous for separating small, early-eluting analytes from the solvent front. |
| MS Fragmentation | Can introduce characteristic fragmentation patterns. | The long alkyl chain may undergo specific fragmentation pathways upon ionization, providing additional structural information for analyte identification. |
Part 3: A Self-Validating Experimental Protocol
Trustworthiness in an analytical method stems from a protocol that is robust, reproducible, and includes inherent checks. The following protocol for the derivatization of amino acids in an aqueous sample is designed as a self-validating system. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Materials
-
Sample: Aqueous solution containing analytes (e.g., protein hydrolysate, serum extract).
-
Reagents:
-
This compound (≥95% purity)[8]
-
Methanol:Pyridine solution (4:1 v/v). Causality: Methanol serves as the esterifying agent for carboxylic acids. Pyridine acts as a base to catalyze the reaction and neutralize the HCl byproduct, preventing pH drop and potential analyte degradation.[7]
-
Chloroform (HPLC Grade). Causality: Used for efficient extraction of the lipophilic myristyl derivatives.
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution. Causality: Used to quench the reaction and remove any remaining acidic components from the organic phase.
-
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 100 µL of the aqueous sample into a 2 mL glass vial with a PTFE-lined cap.
-
Add an internal standard if quantitative analysis is required.
-
Expert Insight: The reaction is robust enough to proceed in aqueous media, a key advantage over silylation. This minimizes sample handling and potential losses associated with drying steps.[5][6]
-
-
Initial Derivatization (Amino & Hydroxyl Groups):
-
Add 200 µL of the Methanol:Pyridine solution to the vial. Vortex for 10 seconds.
-
Add 20 µL of this compound. Cap the vial immediately and vortex vigorously for 30 seconds. An emulsion may form.
-
Causality: This is an exothermic reaction. Immediate and vigorous mixing ensures rapid and complete reaction with primary nucleophiles like amines. The reaction is nearly instantaneous.[5]
-
-
Esterification of Carboxylic Acids:
-
Allow the vial to stand for 1 minute.
-
Expert Insight: During this time, the mixed anhydrides formed from carboxylic acids react with the methanol in the solvent to form stable esters.
-
-
Extraction of Derivatives:
-
Add 400 µL of chloroform to the vial. Vortex for 20 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Causality: The myristyl derivatives are now highly lipophilic and will partition into the lower chloroform layer, effectively separating them from salts, polar matrix components, and excess hydrophilic reagents.
-
-
Sample Cleanup and Analysis:
-
Carefully transfer the lower organic (chloroform) layer to a new vial. A glass syringe is recommended.
-
Add 200 µL of 5% NaHCO₃ solution, vortex for 20 seconds, and centrifuge again.
-
Causality: This "back-extraction" step washes the organic phase, removing residual pyridine, HCl, and unreacted chloroformate, ensuring a clean injection for the GC-MS.
-
Transfer the final chloroform layer to an autosampler vial for GC-MS analysis.
-
Diagram: Experimental Workflow for this compound Derivatization
Caption: Step-by-step derivatization and extraction workflow.
Part 4: Performance Characteristics and Data Presentation
While specific validation data for this compound is sparse in peer-reviewed literature, the performance characteristics can be reliably inferred from the extensive data available for ethyl and methyl chloroformate. The method demonstrates excellent linearity, sensitivity, and reproducibility.[6][11][12]
| Parameter | Typical Performance (Inferred from ECF/MCF Data) | Significance for Researchers |
| Linearity (R²) | > 0.990 | Ensures accurate quantification across a wide concentration range.[11][12] |
| Limit of Detection (LOD) | Low picogram (pg) to low nanomolar (nM) range | Allows for the analysis of trace-level analytes in complex biological matrices.[11][13] |
| Reproducibility (RSD%) | < 10% for intra- and inter-day precision | Demonstrates the robustness and reliability of the method for routine analysis.[6][11] |
| Recovery | Typically 70-120% | Indicates high efficiency in the extraction and derivatization process, ensuring minimal analyte loss.[6][11] |
Conclusion
This compound is a potent and versatile derivatizing agent that extends the capabilities of the well-established alkyl chloroformate chemistry. Its mechanism of action, rooted in nucleophilic acyl substitution, provides a rapid and robust method for converting polar analytes into derivatives suitable for GC-MS analysis. The key differentiator—the long C14 myristyl chain—offers strategic advantages in enhancing the lipophilicity and molecular weight of derivatives, which can be leveraged to improve extraction efficiency and chromatographic separation of small, polar molecules. The protocol described herein, grounded in established chemical principles, provides a reliable and self-validating framework for scientists to implement this powerful analytical strategy.
References
- 1. Blogs | Restek [discover.restek.com]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Myristyl Chloroformate in Modern Organic Synthesis
This guide provides an in-depth technical exploration of Myristyl Chloroformate, a versatile reagent whose utility in organic synthesis is centered on its ability to introduce the C14 myristyloxycarbonyl moiety. We will move beyond simple reaction lists to dissect the causality behind its application, offering field-proven insights for researchers, chemists, and professionals in drug development. The narrative is structured to provide not just protocols, but a foundational understanding of the reagent's reactivity, strategic applications, and safe handling.
Core Characteristics and Reactivity Profile
This compound (also known as Tetradecyl Chloroformate) is a reactive acyl chloride derivative of myristyl alcohol.[1][2][3][4] Its core utility stems from the highly electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group. This fundamental reactivity is the cornerstone of its applications in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56677-60-2 | [2][5] |
| Molecular Formula | C₁₅H₂₉ClO₂ | [1][6] |
| Molecular Weight | 276.84 g/mol | [1][6] |
| Appearance | Colorless to yellowish liquid | [1] |
| Odor | Pungent | [1] |
| Density | ~0.94 g/cm³ | [1] |
| Boiling Point | 335.7 ± 11.0 °C (Predicted) | [2] |
| Melting Point | 4.0 °C | [1] |
The presence of the long C14 alkyl (myristyl) chain is the defining feature of this reagent. It imparts significant lipophilicity to any molecule it is attached to, a property that can be strategically exploited to modify solubility, enhance membrane permeability, or facilitate self-assembly in aqueous environments.
Safety and Handling: A Critical Directive
Chloroformates as a class are hazardous, and this compound is no exception. It is corrosive and moisture-sensitive, reacting with water to release hydrochloric acid.[7]
-
Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[4][9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, strong bases, amines, and alcohols.[8]
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]
Primary Application: Synthesis of Carbamates
The most prominent application of this compound is the synthesis of N-myristyloxycarbonyl carbamates from primary and secondary amines. Carbamates are crucial functional groups in pharmaceuticals and agrochemicals and are widely used as protecting groups for amines.[10][11]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and a proton is removed from the nitrogen (typically by a non-nucleophilic base) to yield the stable carbamate product and a hydrochloride salt.[7]
References
- 1. BASF this compound datasheet [lookpolymers.com]
- 2. This compound | 56677-60-2 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 56677-60-2 [amp.chemicalbook.com]
- 5. products.basf.com [products.basf.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Myristyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Myristyl Chloroformate (C15H29ClO2) is a valuable reagent in organic synthesis, prized for its ability to introduce the myristoyl group into molecules, a crucial step in the development of various pharmaceuticals and other complex organic compounds.[1] However, its utility is matched by its reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling and use of this compound in a laboratory setting, grounded in scientific principles and established safety protocols.
Understanding the Hazard Profile of this compound
A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful consideration.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C15H29ClO2[2] |
| Molecular Weight | 276.84 g/mol [1] |
| Appearance | Colorless to yellowish liquid[3] |
| Odor | Pungent[3] |
| Boiling Point | 335.7 ± 11.0 °C[4] |
| Density | 0.938 g/cm³ at 20°C[4][5] |
| Flash Point | 113 °C[5][6] |
| Vapor Pressure | 0.007 Pa at 20°C[7] |
Health Hazards
This compound is classified with the following health hazards:
-
Skin Irritation (Category 2): Direct contact can lead to skin irritation.[2]
-
Skin Sensitization (Sub-category 1B): May elicit an allergic skin reaction upon repeated exposure.[2]
-
Aquatic Toxicity (Chronic 1): Poses a significant and long-lasting threat to aquatic ecosystems.[2]
Reactivity Hazards
The primary reactivity hazards stem from its nature as a chloroformate:
-
Reaction with Water: Chloroformates readily react with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) gas.[8] This reaction is a critical consideration for both storage and handling.
-
Reaction with Nucleophiles: It is highly reactive towards nucleophiles such as amines, with which it forms carbamates, and alcohols, resulting in the formation of esters.[1][9]
-
Incompatible Materials: It should be kept away from strong oxidizing agents, bases, amines, and alcohols to prevent vigorous and potentially hazardous reactions.[10]
Establishing a Safe Work Environment: Engineering Controls and PPE
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[10][11] This is the primary engineering control to prevent the inhalation of its vapors and any liberated HCl gas.
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[11][12]
Personal Protective Equipment (PPE)
The selection of PPE should be informed by a task-specific risk assessment.[13] The following provides a general guideline:
| PPE Category | Equipment | Rationale and Specifications |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Provides crucial protection against splashes that could cause severe eye irritation or permanent damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Essential for preventing skin contact, which can lead to irritation and sensitization.[2][13][14] |
| Body Protection | Laboratory coat or impervious clothing | Minimizes the risk of skin exposure to spills or splashes.[2][13] |
| Respiratory Protection | Not typically required when used in a fume hood. | If there is a potential for exposure outside of a fume hood, such as during a large spill, an approved respirator should be used.[15][16] |
Protocols for Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.
Prudent Handling Practices
-
Strictly avoid all contact with the skin and eyes.[2]
-
Do not breathe in any dust, fumes, gases, mists, vapors, or sprays.[4]
-
Thoroughly wash hands with soap and water after handling.[2]
-
Employ non-sparking tools when opening or closing containers.[17]
-
Ensure that all containers and receiving equipment are properly grounded and bonded to mitigate the risk of static discharge.[10]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[16][18]
-
Keep containers tightly sealed to protect from moisture.[10][19]
-
Segregate from incompatible materials, including strong oxidizing agents, bases, amines, and alcohols.[10]
Emergency Response: Spills and First Aid
Preparedness is key to effectively managing unforeseen incidents.
Spill Response Protocol
The appropriate response to a spill is dictated by its scale.
For small, manageable spills:[20]
-
Notification: Alert all personnel in the immediate vicinity.
-
Ventilation: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
-
PPE: Don the appropriate personal protective equipment.[21]
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[20][22] Avoid using paper towels or other combustible materials.[20]
-
Collection: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste.[20]
-
Decontamination: Clean the affected area with a detergent and water solution, followed by a thorough rinse and drying.[23]
-
Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[21][22]
For large spills or any spill that is deemed beyond the capabilities of the laboratory personnel:[24]
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm if the situation warrants it.
-
Emergency Call: Contact the institution's emergency response team or local emergency services.
-
Inform: Be prepared to provide detailed information about the spilled substance to the emergency responders.
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the consequences of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][25] Seek immediate medical attention.[2][25]
-
Skin Contact: Remove all contaminated clothing and shoes while immediately flushing the affected skin area with water for at least 15 minutes.[15][25] If irritation or a rash develops, seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[10][25] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2] Seek immediate medical attention.[10][25]
-
Ingestion: Do NOT induce vomiting.[10][26] Rinse the mouth thoroughly with water.[27] Never give anything by mouth to an individual who is unconscious.[15][27] Seek immediate medical attention.[10][26]
Waste Management
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[2] Consult with your institution's environmental health and safety department for specific disposal guidelines to ensure compliance with all relevant regulations.[13]
Visualized Workflows
Experimental Workflow for Reactions Involving this compound
Caption: A generalized experimental workflow for utilizing this compound.
Decision Matrix for Spill Response
Caption: A decision-making flowchart for responding to a this compound spill.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. BASF this compound datasheet [lookpolymers.com]
- 4. This compound | 56677-60-2 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 56677-60-2 [chemicalbook.com]
- 8. fiveable.me [fiveable.me]
- 9. Chloroformate - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. soapmakers-store.com [soapmakers-store.com]
- 17. nj.gov [nj.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. reddit.com [reddit.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 22. ehs.gatech.edu [ehs.gatech.edu]
- 23. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 24. chemkleancorp.com [chemkleancorp.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. tcichemicals.com [tcichemicals.com]
- 27. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Solubility of Myristyl Chloroformate: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics and solvent interactions of Myristyl Chloroformate, providing drug development professionals, researchers, and scientists with the foundational knowledge and practical methodologies for its effective application.
Introduction: Understanding this compound
This compound (C₁₅H₂₉ClO₂), also known as tetradecyl chloroformate, is a reactive chemical intermediate with a significant role in organic synthesis.[1][2] Its molecular structure is characterized by a long C14 alkyl chain (myristyl group) and a highly reactive chloroformate functional group. This dual nature dictates its physical properties and chemical behavior, particularly its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, with a focus on enabling its effective use in research and development.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility and handling it safely.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉ClO₂ | [1] |
| Molecular Weight | 276.84 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | Approximately 0.938 - 0.951 g/cm³ at 20°C | [3] |
| Boiling Point | ~335.7 °C at 760 mmHg | [4] |
| Melting Point | 4.0 °C | [2][5] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay between its long, nonpolar alkyl chain and its polar, reactive chloroformate group.
-
The "Like Dissolves Like" Principle : The substantial myristyl group, a 14-carbon chain, imparts a significant nonpolar character to the molecule. Consequently, this compound is expected to be more soluble in nonpolar or weakly polar aprotic solvents that can effectively solvate the long alkyl chain through van der Waals interactions.
-
Influence of the Chloroformate Group : The chloroformate group (-OCOCl) introduces polarity to the molecule. However, its contribution to overall polarity is counterbalanced by the large nonpolar tail. More importantly, this group is highly electrophilic and susceptible to nucleophilic attack, which is a critical factor in its interaction with protic solvents.
Critical Consideration: Reactivity with Protic Solvents
A key aspect of working with this compound is its reactivity with protic solvents, particularly alcohols. This is not a simple dissolution but a chemical transformation.
This compound readily reacts with alcohols (R'-OH) to form stable carbonate esters and hydrogen chloride.[1] Similarly, it will react with other protic solvents like primary and secondary amines. This reactivity makes most protic solvents unsuitable for dissolving this compound if the intention is to recover the original compound.
Qualitative Solubility in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aprotic, Nonpolar | Soluble | Often used as a solvent in the synthesis of chloroformates, indicating its inertness and ability to dissolve the compound.[6] |
| Hexane | Aprotic, Nonpolar | Soluble | The nonpolar nature of hexane is well-suited to solvate the long alkyl chain of this compound.[7] |
| Diethyl Ether | Aprotic, Weakly Polar | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |
| Dichloromethane (DCM) | Aprotic, Polar | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. Used in the synthesis of other chloroformates.[8] |
| Chloroform | Aprotic, Polar | Soluble | Similar to DCM, it is a good solvent for many organic molecules.[9] |
| Acetone | Aprotic, Polar | Likely Soluble | Its polarity may allow for good interaction with the chloroformate group, while still being able to solvate the alkyl chain to some extent. |
| Ethyl Acetate | Aprotic, Polar | Likely Soluble | A moderately polar solvent that is often a good choice for compounds with both polar and nonpolar characteristics. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Likely Soluble | A good solvent for a wide range of organic compounds, though care must be taken to ensure it is anhydrous to prevent any potential reaction. |
| Methanol | Protic, Polar | Reactive | Will react to form methyl myristyl carbonate.[1] |
| Ethanol | Protic, Polar | Reactive | Will react to form ethyl myristyl carbonate.[1] |
| Water | Protic, Polar | Insoluble and Reactive | The long nonpolar chain makes it immiscible with water, and the chloroformate group will hydrolyze. |
Experimental Protocol for Quantitative Solubility Determination
Given the absence of extensive published solubility data, an empirical determination is often necessary. The following protocol provides a robust method for determining the solubility of this compound in a chosen aprotic solvent.
I. Materials and Equipment
-
This compound (of known purity)
-
Anhydrous aprotic solvent of choice
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)
-
Temperature-controlled shaker or incubator
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
II. Experimental Workflow Diagram
Caption: Workflow for determining the quantitative solubility of this compound.
III. Step-by-Step Methodology
-
Preparation of the Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. b. Record the exact weight of the this compound added. c. Using a calibrated pipette, add a precise volume of the chosen anhydrous aprotic solvent to the vial. d. Tightly seal the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated. The presence of undissolved this compound should be visible.
-
Sampling and Analysis: a. Remove the vial from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe. c. Immediately pass the withdrawn supernatant through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration suitable for the analytical method. e. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Calculation of Solubility: a. Calculate the concentration in the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as g/100 mL or mol/L.
Safety and Handling Precautions
This compound is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Moisture Sensitivity: this compound is sensitive to moisture. Handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis and drug development. While quantitative data is sparse, a strong understanding of its chemical nature allows for the prediction of its solubility behavior. It is highly likely to be soluble in a range of aprotic organic solvents, particularly those with low polarity. Crucially, its reactivity with protic solvents must be taken into account to avoid unintended chemical transformations. The experimental protocol provided in this guide offers a reliable method for researchers to determine the precise solubility of this compound in their specific solvent systems, ensuring both the success of their experimental work and the safety of their laboratory personnel.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. BASF this compound datasheet [lookpolymers.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. lookpolymers.com [lookpolymers.com]
- 6. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 7. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 8. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 9. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol. This document elucidates the compound's physicochemical properties, detailed synthetic protocols, and its critical role in pharmaceutical manufacturing. Furthermore, it addresses the potential, though not extensively studied, biological activities of this tetrazole derivative. This guide is intended to serve as a valuable resource for scientists and professionals engaged in medicinal chemistry, process development, and pharmaceutical research.
Introduction and Clarification of CAS Number
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, with the Chemical Abstracts Service (CAS) number 73963-42-5 , is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1][2] It serves as a crucial building block in the multi-step synthesis of Cilostazol, a medication used to treat the symptoms of intermittent claudication in peripheral vascular disease.[1]
It is imperative to address a point of potential confusion regarding the CAS number. The initially queried CAS number, 56677-60-2, corresponds to Myristyl Chloroformate , a distinct chemical entity. This compound is primarily used in the production of organic peroxides and as a reactant in various organic syntheses, such as the formation of amides and esters.[3][4][5] This guide will focus exclusively on the properties and applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) due to its direct relevance to drug development.
Physicochemical Properties
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white crystalline solid under standard conditions.[1] Its molecular structure consists of a tetrazole ring substituted with a cyclohexyl group at the N1 position and a 4-chlorobutyl group at the C5 position. This specific arrangement of functional groups is pivotal to its reactivity in the synthesis of Cilostazol.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 73963-42-5 | [1][2] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [1][2] |
| Molecular Weight | 242.75 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 49-52 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| pKa (Predicted) | 1.23 ± 0.10 | [1] |
| SMILES | C1CCC(CC1)N1C(=NN=N1)CCCCCl | [6] |
| InChI | InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | [6] |
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that typically starts from more readily available precursors. One common synthetic route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent, followed by cyclization with an azide source to form the tetrazole ring.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, based on literature procedures.[7][8]
Materials:
-
N-(5-chloropentanoyl)cyclohexylamine
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Trimethylsilyl azide (TMSN₃)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve N-(5-chloropentanoyl)cyclohexylamine (12.8 g) in toluene (120 g) at room temperature.
-
To this solution, add phosphorus pentachloride (15.9 g) portion-wise while maintaining the temperature at 20 °C.
-
Stir the reaction mixture for approximately 3 hours at room temperature.
-
Add trimethylsilyl azide (9.8 g) to the mixture.
-
Continue stirring the reaction mixture at room temperature for about 16 hours.
-
Upon completion of the reaction, quench by adding water (50 g).
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with water (40 g).
-
Remove the toluene by evaporation under vacuum at a temperature of approximately 45-50 °C.
-
The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (approximately 13.3 g, with a molar yield of around 93%).[7]
Application in the Synthesis of Cilostazol
The primary and most significant application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1][9] The synthesis involves a nucleophilic substitution reaction where the chlorobutyl group of the tetrazole intermediate reacts with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2-one.
Cilostazol Synthesis Workflow Diagram
Caption: Final step in the synthesis of Cilostazol.
Detailed Experimental Protocol for Cilostazol Synthesis
The following protocol is a representative example of the final step in Cilostazol synthesis.[10][11]
Materials:
-
1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole
-
6-Hydroxy-3,4-dihydroquinolinone
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃)
-
Ethanol
-
Water
Procedure:
-
In a 5000L reactor, add 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol), 6-Hydroxy-3,4-dihydroquinolinone (180 g, 1.1 mol), potassium carbonate (385 g, 2.79 mol), sodium hydroxide (36 g, 0.9 mol), and sodium sulfite (9 g, 0.071 mol).[10]
-
Add 66.7% ethanol (1600 g) to the reactor.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, add water (600 g) and continue to stir at reflux for 40 minutes.
-
Allow the layers to separate and remove the aqueous phase.
-
Cool the organic phase to 5 °C to induce crystallization.
-
Filter the solid product and wash with a portion of ethanol.
-
Dry the product under reduced pressure at 85 °C to obtain Cilostazol as a white solid (377 g, 92.5% yield, purity 99.8%).[10]
Potential Biological Activities
While the primary role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is that of a synthetic intermediate, the tetrazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17]
-
Antimicrobial Activity: Some studies on other tetrazole derivatives have shown inhibitory activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.[12] The mechanism often involves the inhibition of essential microbial enzymes.[14]
-
Anticancer Properties: Preliminary research on certain tetrazole compounds suggests they may induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology.[12][17]
It is crucial to note that these are general properties of the tetrazole class of compounds, and specific, in-depth biological studies on 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are not widely published. Its main relevance in a pharmaceutical context remains as an impurity and a precursor to Cilostazol.[18]
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a compound of high importance in the field of pharmaceutical synthesis. Its well-defined physicochemical properties and reactivity make it an indispensable intermediate for the production of Cilostazol. This guide has provided a detailed overview of its synthesis, its application in drug manufacturing, and a brief insight into the potential biological activities associated with its structural class. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for process optimization, impurity profiling, and the efficient production of this important therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. products.basf.com [products.basf.com]
- 5. This compound | 56677-60-2 | Benchchem [benchchem.com]
- 6. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 9. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 10. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 11. CN101434598B - Preparation of cilostazol - Google Patents [patents.google.com]
- 12. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Myristyl Chloroformate Derivatization of Polar Compounds
Introduction: Overcoming the Analytical Challenge of Polar Molecules
In the fields of metabolomics, clinical diagnostics, and drug development, the accurate quantification of small polar molecules is paramount. Analytes such as amino acids, neurotransmitters, organic acids, and phenols are central to understanding biological systems, but their inherent physicochemical properties—high polarity, low volatility, and poor thermal stability—present significant hurdles for mainstay analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Derivatization is the cornerstone strategy to overcome these challenges. By chemically modifying polar functional groups (e.g., -NH2, -OH, -COOH, -SH), we can transform a problematic analyte into a derivative that is volatile, thermally stable, and amenable to GC separation and subsequent mass spectrometric analysis.[1][3] Among the various derivatizing agents, alkyl chloroformates have emerged as exceptionally effective reagents due to their high reactivity and, notably, their ability to react rapidly in aqueous media.[4][5][6] This guide focuses on a powerful member of this class: Myristyl Chloroformate (MCF) .
The 14-carbon alkyl chain of this compound imparts a significant hydrophobic character to the resulting derivative. This modification drastically reduces the polarity of the original analyte, improving its partitioning into organic solvents and enhancing its chromatographic performance on nonpolar GC columns. This comprehensive guide provides the foundational chemistry, detailed protocols, and expert insights required to successfully implement MCF derivatization in your laboratory.
The Chemistry of this compound Derivatization
This compound (C₁₄H₂₉OCOCl) is a highly reactive acyl chloride. The core of its utility lies in the nucleophilic acyl substitution reaction, where a nucleophilic functional group on the analyte molecule attacks the electrophilic carbonyl carbon of the chloroformate. This reaction is robust and proceeds rapidly with a variety of polar functional groups.[7]
Reaction with Primary and Secondary Amines
The reaction of MCF with primary or secondary amines yields stable N-myristyloxycarbonyl carbamates. This is a crucial reaction for the analysis of amino acids and biogenic amines.[3][7] The reaction proceeds via nucleophilic attack by the amine nitrogen on the chloroformate's carbonyl carbon, followed by the elimination of a chloride ion.[7]
Reaction with Alcohols and Phenols
Alcohols and phenols react with MCF to form carbonate esters.[3][7] This is particularly useful for the analysis of catechols, sterols, and hydroxy acids. The mechanism is analogous to that of amines, with the hydroxyl oxygen acting as the nucleophile.[7]
The Critical Role of the Reaction Environment
Chloroformate derivatizations are typically performed in a biphasic system (aqueous/organic) under alkaline conditions.[4][6] Each component plays a vital role:
-
Alkaline pH: A base, such as sodium hydroxide or sodium bicarbonate, is essential to deprotonate the functional groups of the analyte, increasing their nucleophilicity. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3][7]
-
Pyridine: Pyridine acts as a catalyst in these reactions.[4][6][8] It reacts with the chloroformate to form a highly reactive pyridinium intermediate, which is more susceptible to nucleophilic attack by the analyte than the chloroformate itself.
-
Solvent System: The reaction is often initiated in an aqueous medium containing a water-miscible organic solvent like ethanol or methanol to ensure all reactants are solubilized.[4][5] The resulting nonpolar derivatives are then extracted into an immiscible organic solvent, such as chloroform or hexane, for GC-MS analysis.[6][9]
The ability to perform this reaction directly in an aqueous sample is a significant advantage over methods like silylation, which require a completely anhydrous environment and often involve lengthy sample drying steps.[4][5]
Visualizing the Core Reaction Mechanism
The following diagram illustrates the general workflow for the derivatization and extraction of a polar analyte using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of derivatizing agents for polar solutes in supercritical fluid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Myristyl Chloroformate derivatization protocol for GC-MS analysis
Topic: Myristyl Chloroformate Derivatization Protocol for GC-MS Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analyte Volatility and Chromatographic Performance with this compound
In the field of gas chromatography-mass spectrometry (GC-MS), the analysis of polar, non-volatile compounds presents a significant challenge. Molecules containing active hydrogen atoms, such as amines, phenols, carboxylic acids, and alcohols, exhibit poor peak shape and low volatility, hindering their separation and detection. Derivatization is a chemical modification technique employed to convert these problematic analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior.
Alkyl chloroformates have emerged as highly effective derivatization reagents, prized for their rapid and efficient reaction in aqueous media, which simplifies sample preparation. While shorter-chain reagents like methyl and ethyl chloroformate are widely used, this compound (C₁₅H₂₉ClO₂) offers unique advantages for specific applications. The introduction of a long C14 alkyl chain (myristyl group) significantly increases the lipophilicity and molecular weight of the analyte. This modification is particularly advantageous for:
-
Improving chromatographic retention of small, highly polar molecules on nonpolar GC columns.
-
Shifting analyte peaks away from the solvent front and low-molecular-weight matrix interferences.
-
Generating characteristic mass spectra with high-mass fragment ions, which can enhance selectivity and aid in structural elucidation.
This guide provides a comprehensive, in-depth protocol for the derivatization of polar analytes using this compound for subsequent GC-MS analysis. It explains the underlying chemical principles, offers a detailed step-by-step methodology, and provides expert guidance on method optimization and troubleshooting.
The Chemistry of Derivatization: Mechanism of Action
This compound is a reactive acyl chloride that readily reacts with nucleophilic functional groups containing active hydrogens, such as primary and secondary amines, phenols, and alcohols. The reaction proceeds via a nucleophilic acyl substitution. In a basic environment, typically facilitated by a catalyst like pyridine, the analyte's nucleophilic group attacks the electrophilic carbonyl carbon of the this compound. This results in the displacement of the chlorine atom and the formation of a stable, nonpolar derivative—a myristyl carbamate from an amine, or a myristyl carbonate ester from an alcohol or phenol. For carboxylic acids, the reaction forms a mixed anhydride intermediate, which can then react with an alcohol (if present in the reaction medium) to form the corresponding ester.
The overall transformation can be summarized as follows:
-
Amines (R-NH₂) → Myristyl Carbamates (R-NH-C(O)O-C₁₄H₂₉)
-
Alcohols/Phenols (R-OH) → Myristyl Carbonates (R-O-C(O)O-C₁₄H₂₉)
This conversion effectively "masks" the polar functional groups, drastically reducing hydrogen bonding, which in turn increases the analyte's volatility and amenability to GC analysis.
Experimental Protocol: this compound Derivatization
This protocol has been adapted from established methods for shorter-chain alkyl chloroformates and optimized to account for the properties of the myristyl group.
Materials and Reagents
-
This compound (C₁₅H₂₉ClO₂): Purity ≥ 95%. Handle with care in a fume hood, as chloroformates are corrosive and moisture-sensitive.
-
Pyridine (C₅H₅N): Anhydrous, as a catalyst and acid scavenger.
-
Sample: Dissolved in an appropriate aqueous buffer or organic solvent.
-
Extraction Solvent: Hexane or Chloroform (GC grade).
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): For pH adjustment.
-
Anhydrous Sodium Sulfate (Na₂SO₄): For drying the organic extract.
-
Reaction Vials: 2 mL glass vials with PTFE-lined caps.
-
Vortex Mixer & Centrifuge.
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Pipette 100 µL of the aqueous sample (or a solution of the analyte in a suitable solvent) into a 2 mL reaction vial.
-
If the sample is in a non-aqueous solvent, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a water/ethanol mixture (e.g., 1:1 v/v). The presence of water is a key advantage of this method.
-
-
Catalyst and Reagent Addition:
-
Add 50 µL of pyridine to the sample vial. Pyridine acts as a catalyst and neutralizes the HCl byproduct generated during the reaction.
-
Add 20 µL of this compound. The reagent is typically used in molar excess to drive the reaction to completion.
-
Rationale: The use of pyridine in an aqueous/alcoholic medium creates a basic environment that facilitates the deprotonation of the analyte's functional groups, enhancing their nucleophilicity for attack on the chloroformate.
-
3
Application Notes and Protocols for Amino Acid Derivatization with Myristoyl Chloroformate
A Step-by-Step Guide for Researchers in Drug Development and Life Sciences
Introduction: Unlocking New Analytical Avenues with Long-Chain Acyl Derivatization
In the landscape of metabolomics, proteomics, and pharmaceutical research, the precise quantification of amino acids is paramount. These fundamental building blocks of life offer profound insights into cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. However, the inherent polarity and low volatility of amino acids pose significant challenges for their direct analysis by modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
To overcome these analytical hurdles, derivatization is an indispensable step. This chemical modification process transforms amino acids into less polar and more volatile compounds, enhancing their chromatographic separation and detection sensitivity. While a plethora of derivatization reagents exist, this guide focuses on a novel, yet powerful, approach: the use of myristoyl chloroformate.
Myristoyl chloroformate, a C14 alkyl chloroformate, introduces a long, hydrophobic myristoyl group onto the amino acid molecule. This significant alteration in polarity not only facilitates excellent separation in reversed-phase liquid chromatography but also opens up new avenues for studying the interactions of amino acids in lipophilic environments, a critical aspect in drug development and cell biology. This guide provides a comprehensive, step-by-step protocol for the derivatization of amino acids with myristoyl chloroformate, from sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amino acids with myristoyl chloroformate is a robust and efficient acylation reaction. The reaction proceeds in an aqueous-organic biphasic system, catalyzed by a mild base such as pyridine or sodium bicarbonate. The fundamental mechanism involves the nucleophilic attack of the amino group and the carboxyl group of the amino acid on the electrophilic carbonyl carbon of myristoyl chloroformate.
The reaction proceeds in two key steps:
-
N-acylation: The primary or secondary amine group of the amino acid acts as a nucleophile, attacking the myristoyl chloroformate to form a stable N-myristoyl amide bond. This reaction is rapid and is the primary modification.
-
O-acylation (Esterification): The carboxyl group of the amino acid is also acylated, forming a mixed anhydride intermediate which subsequently reacts with an alcohol (if present) or rearranges to form a myristoyl ester. This step renders the entire molecule significantly more hydrophobic.
The use of a long-chain reagent like myristoyl chloroformate results in derivatives with excellent chromatographic properties on reversed-phase columns and unique fragmentation patterns in mass spectrometry, allowing for highly selective and sensitive quantification.
Experimental Workflow for Myristoyl Chloroformate Derivatization
Caption: Experimental workflow for amino acid derivatization.
Detailed Protocol: Amino Acid Derivatization with Myristoyl Chloroformate
This protocol is a robust starting point for the derivatization of amino acids in biological samples for LC-MS/MS analysis. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Myristoyl Chloroformate | ≥98% | Sigma-Aldrich, TCI |
| Amino Acid Standards Kit | Analytical Standard | Sigma-Aldrich, Agilent |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Chloroform | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Millipore Milli-Q |
| Solid Phase Extraction (SPE) Cartridges | C18 or Mixed-Mode Cation Exchange | Waters, Agilent |
| Microcentrifuge Tubes | 1.5 mL and 2.0 mL, low-binding | Eppendorf, Sarstedt |
| Vortex Mixer | - | VWR |
| Centrifuge | - | Beckman Coulter |
| Nitrogen Evaporator | - | Organomation |
Step-by-Step Methodology
Part 1: Sample Preparation
The goal of sample preparation is to isolate free amino acids from the sample matrix and remove interfering substances.[1]
-
For Free Amino Acids in Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
For Total Amino Acids (from proteins):
-
To your protein sample (e.g., 1 mg of lyophilized protein), add 1 mL of 6 M HCl.
-
Incubate at 110°C for 24 hours in a sealed, vacuum-hydrolysis tube.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in 1 mL of LC-MS grade water.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can significantly improve data quality.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample supernatant or reconstituted hydrolysate onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the amino acids with 1 mL of 50% methanol in water.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute in 100 µL of 0.1 M HCl.
-
Part 2: Derivatization Reaction
This procedure should be performed in a well-ventilated fume hood.
-
pH Adjustment:
-
To 50 µL of the prepared amino acid sample (or standard solution), add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Vortex briefly.
-
-
Addition of Derivatization Reagent:
-
Prepare a fresh 10 mg/mL solution of myristoyl chloroformate in chloroform.
-
Add 100 µL of the myristoyl chloroformate solution to the sample.
-
Immediately add 10 µL of pyridine to catalyze the reaction.
-
-
Reaction Incubation:
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Incubate the reaction mixture at 50°C for 30 minutes in a heating block.
-
-
Extraction of Derivatives:
-
After incubation, add another 100 µL of chloroform and 100 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform), containing the derivatized amino acids, to a clean microcentrifuge tube.
-
-
Final Preparation for LC-MS Analysis:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 90% acetonitrile in water with 0.1% formic acid.
-
Vortex for 30 seconds to dissolve the derivatives.
-
Transfer the solution to an LC-MS autosampler vial.
-
LC-MS/MS Analysis of Myristoylated Amino Acids
Due to the increased hydrophobicity and molecular weight of the myristoylated derivatives, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.
Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Expected MRM Transitions for Myristoylated Amino Acids
The following table provides calculated molecular weights and potential MRM transitions for the myristoylated derivatives of several common amino acids. These should be empirically verified on your specific mass spectrometer. The precursor ion will be the [M+H]+ of the fully derivatized amino acid. A common fragment ion will result from the neutral loss of the myristoyl group (C14H28O), which has a mass of 212.3 Da. Another characteristic fragmentation is the loss of the carboxyl group as CO2.[2]
| Amino Acid | Derivatized MW ( g/mol ) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Glycine | 499.8 | 500.8 | 288.5 | 455.8 |
| Alanine | 513.8 | 514.8 | 302.5 | 469.8 |
| Valine | 541.9 | 542.9 | 330.6 | 497.9 |
| Leucine | 555.9 | 556.9 | 344.6 | 511.9 |
| Proline | 539.9 | 540.9 | 328.6 | 495.9 |
| Phenylalanine | 589.9 | 590.9 | 378.6 | 545.9 |
| Methionine | 575.9 | 576.9 | 364.6 | 531.9 |
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of your results, the following self-validating steps should be incorporated into your workflow:
-
Internal Standards: The use of stable isotope-labeled amino acids as internal standards is highly recommended for accurate quantification. These standards should be added to the sample at the very beginning of the sample preparation process to account for any losses during extraction and derivatization.
-
Calibration Curves: A calibration curve should be prepared for each amino acid using a series of standard solutions of known concentrations. These standards should be subjected to the same derivatization procedure as the samples.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the performance of the assay.
-
Blank Samples: A procedural blank (a sample containing no amino acids that is taken through the entire sample preparation and derivatization process) should be run to check for any background contamination.
Conclusion and Future Perspectives
The derivatization of amino acids with myristoyl chloroformate offers a powerful and versatile tool for researchers in drug development and the life sciences. The resulting N,O-bis-myristoyl derivatives exhibit excellent chromatographic and mass spectrometric properties, enabling sensitive and selective quantification by LC-MS/MS. This method is particularly advantageous for studies where the lipophilicity of amino acids is a key consideration.
While the protocol provided here is a robust starting point, further optimization may be beneficial for specific applications. Future work could explore the use of other long-chain alkyl chloroformates to fine-tune the hydrophobicity of the derivatives for specific separation challenges. Additionally, the application of this derivatization strategy to other classes of biomolecules containing primary amine and carboxylic acid functionalities warrants investigation.
By providing a detailed, step-by-step guide grounded in sound chemical principles, we hope to empower researchers to confidently apply this innovative derivatization technique to their analytical challenges, ultimately advancing our understanding of the complex roles of amino acids in health and disease.
References
Myristyl Chloroformate in metabolomics sample preparation for LC-MS
An in-depth guide to leveraging Myristyl Chloroformate for the derivatization of amine- and phenol-containing metabolites, enhancing their detection and quantification in complex biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: Overcoming the Polarity Challenge in Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technology in metabolomics for its sensitivity and selectivity.[1][2] However, a significant portion of the metabolome, including crucial signaling molecules like amino acids, biogenic amines, and neurotransmitters, is comprised of highly polar, low molecular weight compounds. These molecules present a considerable analytical challenge, primarily due to:
-
Poor Chromatographic Retention: In widely used reversed-phase liquid chromatography (RPLC), these polar analytes often elute in or near the solvent front, leading to poor separation and susceptibility to matrix effects.[1]
-
Low Ionization Efficiency: Many of these compounds exhibit suboptimal ionization efficiency in common MS sources like electrospray ionization (ESI), limiting detection sensitivity.
Chemical derivatization offers a powerful solution by covalently modifying the target analytes to improve their physicochemical properties.[2] By tagging polar functional groups with a hydrophobic moiety, derivatization can dramatically enhance RPLC retention and improve ionization, thereby increasing sensitivity and expanding metabolome coverage.[1]
Alkyl chloroformates have emerged as highly effective derivatizing agents that react rapidly and efficiently with primary and secondary amines, as well as phenolic hydroxyl groups, under mild conditions.[3][4] This application note introduces This compound , a 14-carbon chain chloroformate, as a strategic derivatization reagent. The introduction of the large myristoyl group imparts a significant hydrophobic character to polar metabolites, making them ideally suited for robust RPLC-MS analysis.
The Chemistry of this compound Derivatization
This compound (C₁₄H₂₉OCOCl) is an ester of myristyl alcohol and chloroformic acid. Its utility in derivatization stems from the highly electrophilic carbonyl carbon, which is readily attacked by nucleophiles.
Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism.[5] Nucleophilic groups on metabolites, such as the nitrogen in primary/secondary amines or the oxygen in phenols, attack the carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable carbamate or carbonate ester, respectively. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][6]
A kinetic study of similar aryl chloroformates in aqueous solution found the reaction to be consistent with a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fatty Acids by GC-FID Following Derivatization with Myristyl Chloroformate
Abstract
This application note presents a comprehensive guide for the quantitative analysis of fatty acids in various matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). To overcome the inherent challenges of analyzing free fatty acids, such as low volatility and peak tailing, a robust derivatization protocol using myristyl chloroformate is detailed. This method converts polar carboxylic acids into their corresponding non-polar, volatile myristyl esters, enabling excellent chromatographic separation and sensitive detection. We provide a step-by-step derivatization procedure, optimized GC-FID analytical parameters, and a framework for method validation based on ICH guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, food science, and biotechnology sectors.
Introduction: The Rationale for Derivatization
Fatty acids (FAs) are fundamental to cellular structure, metabolism, and signaling. Their accurate quantification is critical in drug development, nutritional science, and disease biomarker discovery. Gas chromatography (GC) is a powerful technique for FA analysis, but the direct injection of free fatty acids (FFAs) is problematic. The polar carboxyl group of FFAs leads to strong interactions with the stationary phase, resulting in significant peak tailing, poor resolution, and potential analyte loss.[1][2][3]
Derivatization is an essential sample preparation step that chemically modifies the analyte to improve its chromatographic properties.[4] By converting the polar carboxyl group into a less polar ester, we can:
-
Increase Volatility: The resulting fatty acid esters have lower boiling points, allowing them to elute at lower temperatures and with shorter run times.
-
Enhance Thermal Stability: Esters are generally more stable than their corresponding carboxylic acids at the high temperatures of the GC inlet and column.
-
Improve Peak Shape: Neutralizing the polar carboxyl group minimizes undesirable interactions with the GC column, leading to sharp, symmetrical peaks and improved quantification.[1]
While the formation of fatty acid methyl esters (FAMEs) is the most common approach, the use of longer-chain chloroformates, such as this compound, offers an alternative that can be advantageous in specific applications, such as reducing the volatility of very short-chain fatty acids to move them out of the solvent front.
Principle of Derivatization with this compound
This compound (C₁₅H₂₉ClO₂) is a reactive reagent that readily forms esters with alcohols and amides with amines.[5] The derivatization of fatty acids proceeds via a nucleophilic acyl substitution reaction. In the presence of a suitable base, such as pyridine, the carboxylate anion of the fatty acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The base serves both as a catalyst and as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
This reaction is advantageous as it can proceed rapidly at room temperature and can be performed directly in an aqueous-organic biphasic system, simplifying sample preparation.[6][7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Specification | Purpose |
| This compound | ≥95% Purity | Derivatizing Agent |
| Fatty Acid Standards | >99% Purity | Calibration & QC |
| Pyridine | Anhydrous, ≥99.8% | Catalyst/HCl Scavenger |
| Hexane | HPLC or GC Grade | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Quenching/Neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying Agent |
| Deionized Water | Type 1 | Aqueous Phase |
| Sample Matrix | (e.g., plasma, oil, tissue) | Source of Fatty Acids |
Safety Note: this compound is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is toxic and flammable.
Step-by-Step Derivatization Protocol
This protocol is a robust starting point and should be optimized for your specific sample matrix and target fatty acids.
-
Sample Preparation:
-
For lipid-rich samples (e.g., oils), accurately weigh approximately 20-50 mg of the homogenized sample into a 10 mL screw-cap glass vial.
-
For biological fluids (e.g., plasma), perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction. Dry the extract under a stream of nitrogen and reconstitute in 1 mL of a suitable solvent like Toluene or a Chloroform:Methanol mixture.
-
Prepare a calibration curve by accurately weighing and dissolving fatty acid standards in the same solvent to create a stock solution. Generate a series of dilutions covering the expected concentration range of the samples.
-
-
Aqueous Phase Addition:
-
To the vial containing the sample or standard, add 2 mL of deionized water and 0.5 mL of 5% (w/v) sodium bicarbonate solution. Vortex briefly.
-
-
Derivatization Reaction:
-
Add 1 mL of Hexane to the vial to create a biphasic system.
-
Add 100 µL of pyridine to act as a catalyst.
-
Add 50 µL of this compound to the vial.
-
CRITICAL STEP: Immediately cap the vial tightly and vortex vigorously for 60 seconds. The reaction is rapid.[8]
-
Let the vial stand at room temperature for 10 minutes to ensure complete reaction and phase separation.
-
-
Extraction and Cleanup:
-
Centrifuge the vial at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic (hexane) layer, which contains the fatty acid myristyl esters, to a clean GC vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
-
Final Sample:
-
The sample is now ready for GC-FID analysis. The final concentration should be adjusted with hexane if necessary to fall within the calibrated linear range.
-
Workflow Visualization
The overall experimental process from sample to analysis is depicted in the following workflow diagram.
Caption: Workflow for fatty acid derivatization and analysis.
GC-FID Analysis
The analysis of fatty acid myristyl esters (FAMys) is analogous to the well-established analysis of FAMEs, with adjustments to account for their higher molecular weight and boiling points.
Recommended GC-FID Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible performance. |
| Column | Highly Polar (e.g., Agilent DB-FATWAX UI, TRACE TR-FAME) | Excellent for resolving FAs by carbon chain length and degree of unsaturation.[9][10] |
| Column Dimensions | 30-60 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions for good resolution of complex FA mixtures. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times.[11] |
| Inlet | Split/Splitless | |
| Inlet Temp. | 260 °C | Ensures complete vaporization without thermal degradation. |
| Split Ratio | 50:1 to 100:1 (Optimize as needed) | Prevents column overloading while maintaining sensitivity. |
| Oven Program | Initial: 150 °C (hold 1 min) | Separates early eluting compounds. |
| Ramp 1: 10 °C/min to 200 °C | Elutes short- to mid-chain FAMys. | |
| Ramp 2: 5 °C/min to 250 °C (hold 10 min) | Elutes long-chain and unsaturated FAMys. | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Note: The oven temperature program is a starting point. Due to the higher boiling points of myristyl esters compared to methyl esters, the final temperature and hold time may need to be increased to ensure all target analytes elute.
Method Validation
To ensure the analytical method is suitable for its intended purpose, a thorough validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] Key validation parameters for this quantitative GC method are outlined below.
| Validation Parameter | Acceptance Criteria (Typical) | Procedure |
| Specificity | No interfering peaks at the retention time of analytes. Resolution > 1.5. | Analyze a blank matrix, a spiked matrix, and individual standards to confirm peak identity and resolution from matrix components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 | Prepare and analyze a calibration curve with at least 5 concentration levels across the desired range.[14][15] |
| Accuracy | Recovery of 80-120% | Perform spike-recovery experiments by adding known amounts of FA standards to a blank matrix at low, medium, and high concentrations.[14] |
| Precision | Repeatability (Intra-assay): RSD < 5% Intermediate Precision: RSD < 10% | Repeatability: Analyze at least 6 replicates of a mid-concentration standard on the same day.[12] Intermediate: Repeat the analysis on different days with different analysts or equipment.[15] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≈ 3 | Determine the lowest concentration at which the analyte peak is reliably detected. |
| Limit of Quantitation (LOQ) | S/N ≈ 10, with acceptable precision & accuracy. | Determine the lowest concentration that can be quantified with acceptable reliability.[15] |
| Robustness | No significant change in results. | Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, inlet temp ±5°C) and observe the impact on results.[12] |
Conclusion
The derivatization of fatty acids using this compound is a rapid and effective method to prepare samples for quantitative analysis by GC-FID. This technique successfully converts polar, non-volatile fatty acids into their corresponding myristyl esters, which exhibit excellent chromatographic properties. The protocols detailed in this application note provide a comprehensive framework for implementation, from sample preparation and derivatization to GC-FID analysis and method validation. By following this guide, researchers and analysts can achieve accurate, reproducible, and sensitive quantification of fatty acids, supporting a wide range of applications in scientific research and industrial quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. environics.com [environics.com]
- 15. biopharminternational.com [biopharminternational.com]
Application Note & Protocol: Myristyl Chloroformate Derivatization in Aqueous Media for Enhanced Analyte Detection
Introduction: Unlocking Volatility and Detectability of Polar Analytes
In the landscape of analytical chemistry, particularly within metabolomics, clinical diagnostics, and pharmaceutical development, the analysis of polar, non-volatile compounds presents a persistent challenge. Gas chromatography-mass spectrometry (GC-MS), a cornerstone of analytical laboratories renowned for its high resolution and sensitivity, is often incompatible with these molecules in their native state.[1][2] Derivatization, the chemical modification of an analyte to enhance its analytical properties, becomes an indispensable tool.[3] Among the various derivatization strategies, the use of alkyl chloroformates has gained significant traction due to its efficiency and applicability in aqueous environments.[4][5][6]
This application note provides a comprehensive guide to the use of myristyl chloroformate for the derivatization of polar analytes in aqueous media. This compound, a long-chain alkyl chloroformate, introduces a C14 alkyl group onto the analyte, significantly increasing its hydrophobicity and volatility, thereby making it amenable to GC-MS analysis and enhancing its retention in reversed-phase liquid chromatography (LC). This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the analysis of a wide range of compounds, including amino acids, organic acids, phenols, and amines.
Scientific Principles: The Chemistry of this compound Derivatization
This compound is a reactive compound that readily derivatizes nucleophilic functional groups such as amines, hydroxyls, and carboxylic acids.[7] The reaction, typically carried out in a biphasic aqueous-organic system, is rapid and often proceeds at room temperature.[4][5] The presence of a base, such as pyridine or sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct and to facilitate the reaction by deprotonating the functional groups of the analyte, thereby increasing their nucleophilicity.[4][8][9]
The derivatization process with this compound offers several advantages over traditional methods like silylation:
-
Aqueous Compatibility: The reaction can be performed directly in aqueous samples, eliminating the need for tedious and potentially sample-altering drying steps.[2][6]
-
Rapid Reaction: The derivatization is often instantaneous, significantly reducing sample preparation time.[4][6]
-
Simultaneous Extraction and Derivatization: The derivatized, now more hydrophobic, analytes can be simultaneously extracted into an organic solvent, streamlining the workflow.[1]
-
Stable Derivatives: The resulting carbamates, esters, and carbonates are generally more stable than their silylated counterparts.[10][11]
Reaction Mechanisms
The fundamental reaction involves the nucleophilic acyl substitution at the carbonyl carbon of this compound.
-
Amines: Primary and secondary amines react to form stable N-myristyloxycarbonyl carbamates.
-
Alcohols and Phenols: Hydroxyl groups are converted to myristyl carbonates.
-
Carboxylic Acids: Carboxylic acids are transformed into myristyl esters.
Detailed Protocol for this compound Derivatization
This protocol provides a general framework for the derivatization of analytes in an aqueous sample. Optimization of specific parameters may be required depending on the analyte and sample matrix.
Materials and Reagents
-
This compound (≥95% purity)
-
Pyridine (analytical grade)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Organic Solvent for Extraction (e.g., n-hexane, chloroform, or ethyl acetate)
-
Anhydrous Sodium Sulfate
-
Sample containing the analyte(s) of interest
-
Internal Standard (optional, but recommended for quantitative analysis)
-
Vortex mixer
-
Centrifuge
-
Glass reaction vials with screw caps
Experimental Workflow
Step-by-Step Procedure
-
Sample Preparation:
-
To a 2 mL glass vial, add 100-200 µL of the aqueous sample.
-
If using an internal standard, add the appropriate volume at this stage.
-
-
pH Adjustment and Catalyst Addition:
-
Derivatization Reaction:
-
Add 20 µL of this compound to the mixture.
-
Immediately cap the vial and vortex vigorously for 30-60 seconds. The reaction is rapid.[4]
-
Caution: this compound is corrosive and moisture-sensitive. Handle in a fume hood and avoid inhalation and contact with skin.
-
-
Extraction of Derivatives:
-
Add 500 µL of a suitable organic solvent (e.g., n-hexane or chloroform).
-
Vortex vigorously for 30-60 seconds to ensure efficient extraction of the derivatized analytes into the organic phase.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
-
Collection and Drying:
-
Carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS or LC-MS system.
-
Optimization and Method Validation
For robust and reproducible results, it is essential to optimize and validate the derivatization protocol for your specific application.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Sample Volume | 50 - 500 µL | Dependent on analyte concentration and instrument sensitivity. |
| This compound Volume | 10 - 50 µL | A molar excess is required to drive the reaction to completion. |
| Pyridine/Base Volume | 20 - 100 µL | Sufficient base is needed to neutralize HCl and catalyze the reaction.[4][8][9] |
| Extraction Solvent | n-Hexane, Chloroform, Ethyl Acetate | The choice of solvent can influence extraction efficiency.[4] |
| Reaction Time | 30 seconds - 2 minutes | The reaction is typically very fast at room temperature.[4] |
| Reaction Temperature | Room Temperature | Elevated temperatures are usually not necessary and may lead to degradation. |
Method validation should assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][12][13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Derivatization Yield | - Insufficient this compound- Inadequate pH- Presence of interfering substances | - Increase the amount of derivatizing agent.- Optimize the amount of pyridine or adjust the pH with NaOH.- Consider a sample clean-up step prior to derivatization. |
| Poor Peak Shape in GC | - Incomplete derivatization- Presence of water in the final extract- Active sites in the GC system | - Ensure vigorous vortexing and sufficient reaction time.- Use an adequate amount of anhydrous sodium sulfate.- Check the condition of the GC liner and column. |
| Variable Results | - Inconsistent sample handling- Degradation of this compound | - Use precise pipetting and consistent timing.- Store this compound under anhydrous conditions and protect from moisture. |
Conclusion
This compound derivatization is a powerful technique for the analysis of polar, non-volatile compounds in aqueous media. Its speed, simplicity, and compatibility with aqueous samples make it an attractive alternative to traditional derivatization methods. By following the protocol and considering the optimization parameters outlined in this application note, researchers can achieve reliable and sensitive detection of a wide range of analytes, facilitating advancements in various scientific disciplines.
References
- 1. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. weber.hu [weber.hu]
- 4. mdpi.com [mdpi.com]
- 5. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Methodological Framework for Myristyl Chloroformate Derivatization in Proteomics Sample Preparation
Introduction: Expanding the Chemoproteomic Toolkit
Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins.[1] A critical component of many proteomics workflows is the chemical derivatization of peptides. This is often performed to introduce isobaric tags for multiplexed relative quantification (e.g., TMT, iTRAQ) or to improve ionization efficiency.[2][3][4] Myristyl Chloroformate (MCF), a reactive lipidating agent, represents a non-standard but potentially powerful tool for altering the physicochemical properties of peptides in a sample.
This application note provides a detailed theoretical framework and a practical, step-by-step protocol for the use of this compound in proteomics sample preparation. MCF irreversibly attaches a 14-carbon myristoyl group to the primary and secondary amines of peptides. This profound increase in hydrophobicity can be leveraged for specialized enrichment strategies or unique chromatographic applications. We will explore the underlying reaction mechanism, detail the critical parameters for successful derivatization, and provide a comprehensive protocol for researchers interested in exploring this novel methodology.
Reaction Mechanism and Rationale
This compound reacts with nucleophilic groups on a peptide, primarily the N-terminal α-amine and the ε-amine of lysine residues. The reaction, which proceeds optimally under moderately basic conditions (pH 8-9), involves the nucleophilic attack of a deprotonated amine on the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a highly stable carbamate bond and the release of hydrochloric acid.
The primary rationale for MCF derivatization is to tag peptides with a highly hydrophobic myristoyl group. This modification dramatically alters the peptide's character, making it amenable to enrichment techniques based on hydrophobicity, such as reversed-phase solid-phase extraction (RP-SPE) or hydrophobic interaction chromatography (HIC). This could be particularly useful for isolating low-abundance species or for specific applications where separation based on hydrophobicity is desired. It is critical to note that this method, in its basic form, is intended for labeling and potential enrichment, not for quantification, as it lacks the isotopic labeling and reporter ion functionalities of isobaric tags.
Critical Experimental Parameters: A Self-Validating System
The success of MCF derivatization hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for troubleshooting and optimization.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| pH | 8.0 - 9.0 | The primary amine nucleophiles (N-terminus, Lysine) must be deprotonated to be reactive. Below pH 8, protonation significantly reduces nucleophilicity and reaction efficiency. Above pH 9.5, the competing hydrolysis of this compound in the aqueous buffer accelerates, consuming the reagent before it can react with the peptides. |
| Solvent System | Acetonitrile (ACN) or DMSO (≤50% v/v) in aqueous buffer | A mixed-solvent system is non-negotiable. Peptides are typically soluble in aqueous buffers, while MCF is extremely hydrophobic and requires an organic solvent. The organic co-solvent acts as a phase-transfer agent, ensuring both reactants are in the same phase. ACN is generally preferred due to its compatibility with mass spectrometry. |
| MCF Molar Excess | 10-20 fold molar excess over total amine groups | A molar excess is required to drive the reaction to completion, ensuring all available sites are derivatized. However, an extreme excess should be avoided as it increases the potential for non-specific interactions and complicates post-reaction cleanup. The total amine concentration can be estimated based on the starting protein amount and the expected frequency of lysine residues. |
| Reaction Temperature | 20-25°C (Room Temperature) | The reaction is typically rapid and efficient at room temperature. Elevated temperatures can increase the rate of reagent hydrolysis and may promote side reactions with less reactive nucleophiles (e.g., tyrosine hydroxyl groups). |
| Reaction Time | 60 minutes | An incubation time of 60 minutes is generally sufficient for the reaction to proceed to completion at room temperature. Shorter times may result in incomplete labeling, while significantly longer times offer diminishing returns and increase the risk of sample degradation or side reactions. |
| Quenching Reagent | 50 mM Tris or 100 mM Hydroxylamine, pH ~8 | After the desired reaction time, any unreacted MCF must be neutralized (quenched). This prevents the unintended modification of other reagents or surfaces. Quenching agents contain a high concentration of primary amines that rapidly consume any remaining MCF. |
Experimental Workflow for MCF Derivatization
The following diagram outlines the complete workflow, from initial protein sample to mass spectrometry analysis, incorporating the key MCF derivatization step.
Caption: Workflow of MCF derivatization for proteomics.
Detailed Step-by-Step Protocol
This protocol assumes the starting material is a purified peptide mixture obtained after proteolytic digestion of a protein sample.
1. Peptide Preparation and Reconstitution a. Begin with a lyophilized peptide sample, typically 10-100 µg. b. Reconstitute the peptides in 50 µL of a suitable buffer, such as 100 mM triethylammonium bicarbonate (TEAB) or 50 mM HEPES, pH 8.5. Ensure the peptides are fully dissolved.
2. Preparation of this compound (MCF) Solution a. CRITICAL: Perform this step immediately before use. MCF is sensitive to moisture and will hydrolyze. b. Allow the vial of this compound to come to room temperature before opening to prevent condensation. c. Prepare a 100 mM stock solution of MCF in anhydrous acetonitrile (ACN). For example, add a calculated volume of ACN to a pre-weighed aliquot of MCF.
3. Derivatization Reaction a. To the 50 µL of reconstituted peptides, add 50 µL of ACN to create a 50% ACN/buffer solution. This is essential for solubilizing the MCF. b. Add the calculated volume of 100 mM MCF stock solution to achieve a 10-20 fold molar excess relative to the estimated number of reactive amine sites. c. Vortex the mixture gently for 10 seconds. d. Incubate the reaction at room temperature (22°C) for 60 minutes.
4. Quenching the Reaction a. Prepare a 1 M stock solution of Tris-HCl, pH 8.0. b. Add 5 µL of the 1 M Tris solution to the reaction mixture (final concentration ~50 mM). c. Vortex gently and incubate for an additional 15 minutes at room temperature to ensure all residual MCF is consumed.
5. Sample Cleanup (Modified for Hydrophobicity) a. ACIDIFICATION: Acidify the sample by adding trifluoroacetic acid (TFA) to a final concentration of 0.5-1% (v/v). This prepares the sample for C18 solid-phase extraction (SPE). b. SPE COLUMN PREPARATION: Condition a C18 SPE microspin column by washing sequentially with 200 µL of 100% ACN and then equilibrating twice with 200 µL of 0.1% TFA in water. c. LOADING: Load the entire acidified sample onto the conditioned C18 column. d. WASHING: Wash the column twice with 200 µL of 0.1% TFA in water to remove salts, buffer components, and unreacted quenching agent. e. ELUTION: Due to the high hydrophobicity of the myristoylated peptides, a higher concentration of organic solvent is required for elution compared to standard protocols. Elute the labeled peptides using two steps: i. 100 µL of 60% ACN, 0.1% Formic Acid. ii. 100 µL of 80% ACN, 0.1% Formic Acid. f. Combine the eluates and dry the sample completely in a vacuum centrifuge.
6. Reconstitution for LC-MS/MS Analysis a. Reconstitute the dried, labeled peptides in a suitable volume (e.g., 20-50 µL) of 2% ACN, 0.1% Formic Acid. The presence of some organic solvent is crucial for keeping the hydrophobic peptides in solution. b. The sample is now ready for injection into the LC-MS/MS system. Note that the chromatographic gradient may need to be adjusted to ensure proper elution of the highly retained, myristoylated peptides.
Challenges and Expert Considerations
-
Solubility: The primary challenge with this method is the potential for myristoylated peptides to precipitate out of solution, especially after the removal of the organic co-solvent during cleanup. It is crucial to maintain some level of organic solvent during the final reconstitution step.
-
Chromatography: Myristoylated peptides will be very strongly retained on standard reversed-phase C18 columns. A steep, extended gradient reaching high organic concentrations (e.g., up to 90% ACN) may be necessary for efficient elution.
-
Mass Spectrometry: The addition of a large, non-polar myristoyl group (mass addition of 211.17 Da) may affect peptide ionization efficiency in ESI. Furthermore, fragmentation patterns in MS/MS may be altered, potentially impacting peptide identification by standard search algorithms. Custom modifications must be added to the search parameters to account for the mass shift on the N-terminus and lysine residues.
Conclusion
Derivatization of peptides with this compound is a novel, non-standard technique that offers a unique method for profoundly altering peptide hydrophobicity. While it presents challenges in solubility and analysis, it also opens the door to specialized enrichment strategies that are not accessible with conventional methods. The detailed protocol and mechanistic explanations provided in this application note serve as a robust starting point for researchers and drug development professionals seeking to explore this powerful addition to the proteomics toolkit. Rigorous optimization and validation are essential for successful implementation in specific research contexts.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent advances in isobaric labeling and applications in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Robust GC-MS Method for the Quantification of Polar Analytes Using Myristyl Chloroformate Derivatization
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of polar, non-volatile compounds. Many critical analytes, such as amino acids, organic acids, and phenols, are not directly amenable to GC-MS analysis due to their low volatility and thermal instability.[1] This protocol details a streamlined and efficient derivatization strategy using Myristyl Chloroformate. This reagent rapidly converts active hydrogen groups (e.g., -OH, -NH2, -COOH, -SH) into their corresponding myristyl carbamate, ester, or thioester derivatives, significantly enhancing their volatility and thermal stability for reliable GC-MS quantification.[2][3] We will cover the principles of the derivatization reaction, a step-by-step protocol, method optimization strategies, and essential validation parameters based on FDA guidelines.
Principle of the Method
Alkyl chloroformates are highly effective derivatizing agents that react readily with nucleophilic functional groups in an aqueous or partially aqueous medium.[2][4][5] This is a significant advantage over other common techniques, like silylation, which often require strictly anhydrous conditions and may involve lengthy incubation at high temperatures.[2][4] The reaction with this compound, a long-chain alkyl chloroformate, proceeds via a nucleophilic acyl substitution mechanism.
The reaction is typically performed under alkaline conditions, often with a catalyst like pyridine, which serves to neutralize the HCl byproduct and facilitate the reaction.[6][7] The long C14 alkyl chain of the myristyl group imparts excellent lipophilicity to the derivative, ensuring high solubility in common extraction solvents (e.g., hexane, chloroform) and favorable chromatographic properties on non-polar GC columns.
Chemical Reaction Mechanism
Below is the generalized reaction of this compound with common functional groups.
Caption: Derivatization of an analyte (R-XH) with this compound.
Materials and Reagents
-
Analytes of Interest: (e.g., Amino acid standards, phenolic compounds, etc.)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a compound with a different alkyl chain length).
-
This compound: (Purity > 98%)
-
Pyridine: (ACS grade or higher)
-
Ethanol/Methanol: (Anhydrous)
-
Sodium Hydroxide (NaOH): 1M solution
-
Hydrochloric Acid (HCl): 1M solution
-
Extraction Solvent: n-Hexane or Chloroform (GC grade)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Reagent Water: Type I Ultrapure
-
Sample Matrix: (e.g., Plasma, urine, plant extract)
Instrumentation and GC-MS Parameters
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a starting point and should be optimized for the specific analytes.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for analyte detection. |
| Injector | Splitless, 280 °C | Ensures efficient vaporization of high-boiling point myristyl derivatives without discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[4] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for separating lipophilic derivatives based on boiling point.[7] |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 320 °C (hold 5 min) | The temperature program must be optimized to separate analytes from matrix interferences and elute the high-boiling derivatives. |
| MS Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[4] |
| Acquisition Mode | Full Scan (m/z 50-650) for methods, SIM for quantification | Full scan is used for method development and qualitative analysis. Selected Ion Monitoring (SIM) provides maximum sensitivity for target quantification. |
Detailed Experimental Protocol
This protocol is a general guideline. Volumes should be scaled according to sample concentration and instrument sensitivity. The use of an internal standard added at the beginning of the workflow is crucial for achieving high precision and accuracy.
Workflow Diagram
Caption: Step-by-step derivatization and sample preparation workflow.
Step-by-Step Procedure
-
Sample Preparation: To 100 µL of aqueous sample (or standard solution) in a 2 mL glass vial, add 10 µL of the internal standard solution.
-
Catalyst/Solvent Addition: Add 500 µL of a freshly prepared solution of Ethanol:Pyridine (4:1 v/v). Vortex for 10 seconds.
-
Rationale: Ethanol acts as a homogenizing solvent, while pyridine serves as a catalyst and acid scavenger.[6] The ratio may require optimization.
-
-
Derivatization Reaction: Add 50 µL of this compound. Cap the vial immediately and vortex vigorously for 1 minute at room temperature. A brief evolution of CO2 gas may be observed.[7]
-
Extraction: Add 500 µL of n-hexane (or chloroform) to the vial. Vortex for 1 minute to extract the newly formed derivatives into the organic phase.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the final extract into the GC-MS system.
Method Development and Optimization
For a robust and reliable method, several parameters of the derivatization and extraction process should be systematically evaluated.
-
Reagent Concentration: The amount of this compound should be in molar excess to drive the reaction to completion. Test a range (e.g., 25 µL, 50 µL, 100 µL) to find the minimum amount needed for maximum derivative yield, avoiding excessive reagent that could contaminate the GC system.
-
pH of Reaction Medium: Chloroformate reactions are highly pH-dependent.[4] The use of pyridine typically maintains an optimal alkaline environment. For certain analytes, adjusting the initial sample pH with NaOH may be necessary to ensure the target functional groups are in their reactive, deprotonated state.[4]
-
Reaction Time and Temperature: While the reaction is generally rapid at room temperature,[8] some sterically hindered analytes may benefit from gentle heating (e.g., 50-60 °C) or a longer reaction time (e.g., 5-10 minutes). This must be tested empirically.
-
Extraction Solvent: The choice of extraction solvent can impact recovery. While hexane is excellent for non-polar derivatives, chloroform can be more effective for slightly more polar derivatives.[7] A comparative evaluation is recommended.
Method Validation
The optimized method must be validated to demonstrate its fitness for the intended purpose, following guidelines from regulatory bodies like the FDA.[9][10][11][12]
| Validation Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Demonstrate that the method can unequivocally assess the analyte in the presence of matrix components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | Establish the relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Accuracy (Recovery) | Measure the closeness of the test results to the true value. | 80-120% recovery at three concentration levels (low, mid, high). |
| Precision (Repeatability & Intermediate) | Assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy. |
| Stability | Evaluate the stability of the analyte in the matrix and the derivative in the final extract. | Analyte concentration within ±15% of initial under various storage conditions. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Derivative Yield / Poor Recovery | Incomplete reaction (insufficient reagent, non-optimal pH). Poor extraction. Derivative degradation. | Increase this compound volume. Adjust sample pH to be alkaline. Test alternative extraction solvents. Analyze samples immediately after preparation. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. Presence of moisture. | Use a deactivated inlet liner. Condition the column. Ensure the final extract is completely dry using sodium sulfate. |
| High Background / Ghost Peaks | Contamination from reagents. Septum bleed. Carryover. | Run reagent blanks. Use high-purity solvents. Bake out the septum. Run solvent blanks between injections. |
| Poor Reproducibility (High RSD) | Inconsistent sample handling/pipetting. Incomplete reaction. Phase separation issues. | Use a calibrated positive displacement pipette. Ensure vigorous and consistent vortexing. Ensure complete phase separation before collecting the organic layer. |
Conclusion
Derivatization with this compound is a powerful and versatile strategy for the GC-MS analysis of a wide range of polar analytes. The method is fast, occurs in an aqueous-friendly medium, and produces stable derivatives with excellent chromatographic properties. By systematically optimizing reaction conditions and thoroughly validating the method according to established guidelines, researchers can develop highly sensitive, accurate, and robust quantitative assays suitable for complex matrices in both research and regulated environments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Extraction of Myristyl Chloroformate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Myristyl Chloroformate Derivatives
This compound is a derivatizing agent used to enhance the detectability of a wide range of analytes, particularly those containing primary and secondary amine functionalities, in complex biological matrices. The derivatization process introduces a myristoyl group (a 14-carbon saturated fatty acid chain), which significantly increases the hydrophobicity of the target molecule. This chemical modification is advantageous for improving chromatographic retention on reversed-phase columns and enhancing ionization efficiency in mass spectrometry. However, this increased lipophilicity also presents a unique set of challenges for sample extraction. Efficiently isolating these derivatives from complex sample matrices such as plasma, serum, or tissue homogenates is critical for accurate and reproducible quantification.
This guide provides a comprehensive overview of robust sample extraction techniques for this compound derivatives. We will delve into the mechanistic principles behind each method, offering detailed, field-proven protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The focus will be on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods for their specific applications.
I. Foundational Principles: Navigating the Physicochemical Landscape
The long C14 alkyl chain of the myristoyl group dictates the physicochemical behavior of the derivatives, making them highly non-polar. This property is the primary consideration when selecting and optimizing an extraction strategy. The goal is to effectively separate these hydrophobic analytes from a complex aqueous biological matrix, which is replete with proteins, salts, phospholipids, and other endogenous components that can interfere with downstream analysis. These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry, compromising data quality.[1][2][3] A well-designed extraction protocol is the first and most critical line of defense against these matrix effects.[4][5]
II. Protein Precipitation (PPT): The Rapid, First-Pass Approach
Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from biological samples.[6][7] The principle lies in altering the solvent environment to reduce the solubility of proteins, causing them to aggregate and precipitate out of solution.[6][8][9]
Causality of Methodological Choices in PPT
For this compound derivatives, which are hydrophobic, the choice of precipitation solvent is critical. Organic solvents like acetonitrile and acetone are effective not only in precipitating proteins but also in keeping the hydrophobic derivatives solubilized in the resulting supernatant.[8] Acetone, due to its non-polar nature, is particularly advantageous for precipitating hydrophobic proteins.[8]
The ratio of the organic solvent to the sample is a key parameter. A higher ratio (e.g., 3:1 or 4:1 solvent-to-sample) ensures more complete protein precipitation.[6] Performing the precipitation at low temperatures can help preserve the integrity of certain proteins, though this is less of a concern when the goal is simply protein removal for small molecule analysis.[10]
Visualizing the Protein Precipitation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protein precipitation - Wikipedia [en.wikipedia.org]
- 7. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Myristyl Chloroformate (MCF) Derivatization for Enhanced Mass Spectrometric Analysis of Small Molecules
An In-Depth Technical Guide
Introduction: Overcoming the Analytical Challenge of Small Polar Molecules
In metabolomics, clinical diagnostics, and drug development, the accurate analysis of small molecules is paramount. However, many endogenous metabolites, such as amino acids, organic acids, and biogenic amines, are polar and non-volatile, presenting significant challenges for mass spectrometry (MS) based analysis, particularly when coupled with gas chromatography (GC-MS).[1] Even with liquid chromatography (LC-MS), these small polar analytes often suffer from poor retention on standard reversed-phase columns and can be subject to ion suppression or fall into the low-mass region of the spectrum, which is often cluttered with chemical noise.
Chemical derivatization is a powerful strategy to modify the physicochemical properties of an analyte to make it more suitable for analysis.[2][3] The ideal derivatization agent improves volatility, enhances thermal stability, increases chromatographic retention, and shifts the analyte's mass to a clearer region of the spectrum.[2] Myristyl Chloroformate (MCF), a long-chain alkyl chloroformate, is an exemplary reagent designed for this purpose.
This application note provides a comprehensive overview of the chemistry, application, and proven protocols for using MCF to derivatize small molecules. By adding a C14 alkyl chain, MCF derivatization dramatically increases the hydrophobicity and molecular weight of analytes, leading to significant improvements in chromatographic separation and mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to enhance the sensitivity and specificity of their small molecule analyses.
The Chemistry of this compound Derivatization
Reaction Mechanism
This compound is a reactive chemical that readily derivatizes nucleophilic functional groups containing active hydrogens.[4][5] The primary targets are amines (primary and secondary), phenols, alcohols, and carboxylic acids. The reaction proceeds via nucleophilic acyl substitution, where the nucleophile (e.g., the nitrogen of an amine or the oxygen of a hydroxyl group) attacks the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chloride leaving group and the formation of a stable, hydrophobic myristyloxycarbonyl derivative.
Unlike many silylation reactions, which require strictly anhydrous conditions and often heating, alkyl chloroformate derivatizations can be performed rapidly in an aqueous medium at room temperature.[6][7][8][9] This simplifies sample preparation, reduces the potential for analyte degradation, and improves reproducibility, especially for large sample batches.[10]
The general reactions are as follows:
-
Amines → Carbamates: R-NH₂ + ClCO-O-C₁₄H₂₉ → R-NH-CO-O-C₁₄H₂₉ + HCl
-
Alcohols/Phenols → Carbonates: R-OH + ClCO-O-C₁₄H₂₉ → R-O-CO-O-C₁₄H₂₉ + HCl
-
Carboxylic Acids → Anhydrides/Esters: In the presence of an alcohol (like methanol in the reaction mixture), carboxylic acids are typically converted to their corresponding esters, while the chloroformate reagent derivatizes other functional groups.[11]
The reaction is typically performed under alkaline conditions (pH 9-10), often with a catalyst like pyridine, to neutralize the liberated HCl and ensure the nucleophile is in its more reactive, deprotonated state.[12][13]
Key Advantages of the Myristyl Moiety
While shorter-chain chloroformates like methyl or ethyl chloroformate are effective, the use of a myristyl (C14) group offers distinct advantages:
-
Significant Mass Shift: The addition of the myristyloxycarbonyl group (C₁₅H₂₉O₂) adds approximately 241.4 Da to the analyte. This large mass shift effectively moves small molecules out of the low-mass interference region (<150 m/z) into a much cleaner part of the mass spectrum, significantly improving the signal-to-noise ratio.
-
Enhanced Hydrophobicity: The long C14 alkyl chain dramatically increases the hydrophobicity of the derivative. This has two major benefits:
-
Improved LC Retention: Derivatized analytes exhibit strong retention on reversed-phase (e.g., C18) columns, allowing for better chromatographic separation from unretained polar matrix components and enabling the use of gradient elution for complex mixtures.
-
Efficient Extraction: The nonpolar nature of the derivatives facilitates highly efficient liquid-liquid extraction into organic solvents like chloroform or hexane, effectively separating them from salts and other polar interferences common in biological samples.[12]
-
-
Improved Volatility for GC-MS: By masking polar functional groups, derivatization makes the resulting compounds sufficiently volatile and thermally stable for GC-MS analysis.[14]
Detailed Experimental Application & Protocols
This section provides a robust, step-by-step protocol for the derivatization of small molecules in biological fluids (e.g., plasma, urine, cell culture media) using this compound.
Required Materials and Reagents
-
Reagents:
-
This compound (MCF), >95% purity
-
Pyridine, analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Methanol (MeOH), HPLC or MS grade
-
Chloroform, HPLC or MS grade
-
Sodium Bicarbonate (NaHCO₃), analytical grade
-
Ultrapure Water
-
Internal Standards (IS): Appropriate stable isotope-labeled analogues of target analytes.
-
-
Equipment:
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Pipettes and tips
-
GC-MS or LC-MS system
-
Autosampler vials with inserts
-
Preparation of Solutions
-
NaOH Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of ultrapure water.
-
MCF Reagent (10% v/v in Chloroform): Prepare fresh. Add 100 µL of this compound to 900 µL of chloroform. Vortex to mix. Safety Note: Prepare in a fume hood. Chloroformates are corrosive and moisture-sensitive.
-
Methanol/Pyridine Solution (4:1 v/v): Add 20 mL of pyridine to 80 mL of methanol.
Step-by-Step Derivatization Protocol
This protocol is optimized for a 100 µL aqueous sample.
-
Sample Preparation:
-
Thaw frozen samples (e.g., plasma, serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard mixture.
-
For protein-rich samples (plasma/serum), perform a protein precipitation step by adding 400 µL of ice-cold methanol. Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Dry the supernatant completely under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in 100 µL of ultrapure water before proceeding.
-
-
Derivatization Reaction:
-
Add 330 µL of the Methanol/Pyridine solution to the 100 µL aqueous sample (or reconstituted extract). Vortex for 10 seconds.
-
Add 20 µL of 1 M NaOH to raise the pH. Vortex for 10 seconds. The solution should be basic.
-
Add 20 µL of this compound reagent. Cap the tube immediately.
-
Vortex vigorously for 30 seconds to create an emulsion and facilitate the reaction.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
-
Extraction of Derivatives:
-
Add 200 µL of chloroform to the reaction mixture.
-
Add 200 µL of 0.1 M Sodium Bicarbonate solution to quench the reaction and aid phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic (chloroform) layer to a clean microcentrifuge tube, avoiding the aqueous layer and any interfacial precipitate.
-
-
Sample Finalization for MS Analysis:
-
Dry the collected chloroform extract completely under a gentle stream of nitrogen.
-
Reconstitute the dried derivative residue in 100 µL of a solvent compatible with your chromatographic system (e.g., 80:20 Methanol:Water for reversed-phase LC-MS, or hexane/ethyl acetate for GC-MS).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for analysis.
-
Data Presentation and Expected Results
Mass Shift Calculation
The primary benefit of MCF derivatization is the predictable and significant mass shift. The table below summarizes the mass addition for common functional groups. This is critical for building targeted MS methods (e.g., Selected Reaction Monitoring, SRM) and for identifying derivatized compounds in full-scan data.
| Functional Group | Derivative Formed | Mass of Added Group (Da) | Total Mass Shift (Da) |
| Primary Amine (-NH₂) | Carbamate | C₁₅H₂₉O₂ | 241.21 |
| Secondary Amine (-NHR) | Carbamate | C₁₅H₂₉O₂ | 241.21 |
| Hydroxyl (-OH) | Carbonate | C₁₅H₂₉O₂ | 241.21 |
| Phenolic Hydroxyl (-ArOH) | Carbonate | C₁₅H₂₉O₂ | 241.21 |
| Thiol (-SH) | Thiocarbonate | C₁₅H₂₉O₂ | 241.21 |
Note: The mass shift corresponds to the replacement of one active hydrogen with the myristyloxycarbonyl group.
Chromatographic Performance
Upon derivatization, expect a dramatic increase in retention time on reversed-phase LC columns. A polar analyte like glycine, which would typically elute in or near the void volume, will become a well-retained peak after derivatization with MCF. This allows for the separation of isomers and closely related compounds that are otherwise difficult to resolve. For GC-MS, the derivatization renders non-volatile amino acids and organic acids amenable to analysis, producing sharp, symmetrical peaks.[6][8]
Conclusion and Best Practices
This compound derivatization is a powerful, robust, and versatile technique for the MS-based analysis of small, polar molecules. Its ability to be performed in an aqueous medium simplifies sample preparation, while the addition of the long C14 alkyl chain provides unparalleled benefits in terms of mass shift, chromatographic retention, and extraction efficiency. By following the detailed protocol in this guide, researchers can overcome common analytical hurdles and achieve highly sensitive and reliable quantification of a wide range of metabolites. For optimal results, always use high-purity reagents, prepare the MCF solution fresh, and perform the reaction in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Myristyl Chloroformate Reaction Optimization
Welcome to the technical support center for Myristyl Chloroformate applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues. The following question-and-answer format is based on extensive field experience and aims to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Fundamental Principles & Reaction Setup
Q1: What is the fundamental reactivity of this compound and what common reactions is it used for?
This compound (C₁₅H₂₉ClO₂) is the tetradecyl ester of chloroformic acid. Its reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent acylating agent, similar in reactivity to an acyl chloride.[1] The primary use of this compound is to introduce the myristyloxycarbonyl group onto nucleophiles.
Key reactions include:
-
Carbamate Formation: Reaction with primary or secondary amines to form stable carbamates. This is crucial for creating protecting groups or introducing the myristyl chain as a lipophilic moiety.[1][2]
-
Carbonate Ester Formation: Reaction with alcohols or phenols to yield carbonate esters.[1]
-
Mixed Anhydride Formation: Reaction with carboxylic acids, often in the presence of a base, to form mixed carbonic-carboxylic anhydrides.[1]
This compound is particularly valuable when a long alkyl chain is needed to increase the lipophilicity of a molecule, potentially enhancing its membrane permeability or altering its solubility profile.[3]
Q2: What are the critical starting parameters for a reaction with this compound and a primary amine?
When setting up a reaction between this compound and a primary amine, the initial conditions are crucial for success. The reaction is typically very fast.[4] Careful control of stoichiometry, temperature, and solvent is necessary to avoid side reactions and ensure high yield.
Here is a table with recommended starting conditions:
| Parameter | Recommendation | Rationale & Expert Insights |
| Stoichiometry | 1.0 eq. Amine | The amine is typically the limiting reagent. Using a slight excess of this compound (1.05-1.1 eq.) can drive the reaction to completion, but a larger excess can lead to side reactions and purification challenges. |
| Base | 1.1 - 1.5 eq. | A non-nucleophilic base (e.g., triethylamine, DIPEA) is essential to neutralize the HCl byproduct generated during the reaction.[1] Insufficient base can lead to the formation of the amine hydrochloride salt, which is unreactive. |
| Solvent | Anhydrous Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are common choices. The solvent must be dry, as this compound readily hydrolyzes in the presence of water.[5] |
| Temperature | 0 °C to Room Temp. | The reaction is exothermic. Starting at 0 °C allows for better control of the reaction rate and minimizes the formation of impurities. The reaction can then be allowed to warm to room temperature.[6] |
| Concentration | 0.1 - 0.5 M | A moderate concentration is usually effective. Very high concentrations can lead to poor heat dissipation, while very low concentrations may slow the reaction rate unnecessarily. |
Section 2: Optimizing Reaction Time and Temperature
Q3: My reaction is sluggish and not going to completion. How can I safely increase the reaction rate?
A sluggish reaction can often be addressed by methodically adjusting the temperature and other parameters. Simply increasing the heat without consideration can lead to decomposition and byproduct formation.[7]
Troubleshooting Workflow for a Sluggish Reaction:
Caption: Troubleshooting workflow for a sluggish reaction.
Detailed Protocol for Optimization:
-
Incremental Temperature Increase: If the reaction is proceeding slowly at 0 °C, allow the ice bath to expire and let the reaction stir at ambient temperature for 1-2 hours, monitoring progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Gentle Heating: If room temperature is insufficient, gently heat the reaction mixture to 40-50 °C. Solvents like THF or toluene are suitable for moderate heating. Avoid excessive temperatures, which can promote the formation of di-tetradecyl carbonate from the reaction of the chloroformate with any residual myristyl alcohol.[6]
-
Reagent Stoichiometry and Quality: Before resorting to high temperatures, verify the quality and stoichiometry of your reagents. Ensure the amine starting material is pure and that the base is not depleted.[7]
Q4: I'm observing significant byproduct formation. How does temperature contribute to this, and what is the optimal range?
Higher temperatures can accelerate desired reactions, but they often disproportionately accelerate side reactions, leading to a complex product mixture and lower yields.[8]
Common Temperature-Related Side Products:
-
Di-tetradecyl Carbonate: This forms if there is unreacted myristyl alcohol in your this compound starting material, or if the chloroformate reacts with moisture to hydrolyze back to the alcohol, which then reacts with another molecule of chloroformate. This side reaction is favored at higher temperatures.[6]
-
Urea Derivatives (from over-acylation): If the initially formed carbamate is deprotonated by excess base, it can react with a second molecule of this compound. This is more likely with primary amines and at elevated temperatures.
-
Hydrolysis Products: this compound can react with trace amounts of water to form myristyl alcohol and HCl. This process is accelerated by heat.[5]
Optimal Temperature Range: For most reactions with nucleophilic amines and alcohols, the optimal temperature range is between 0 °C and 40 °C . It is almost always preferable to start the reaction cold (0 °C) to control the initial exotherm and then allow it to warm to room temperature. Only apply heat if the reaction genuinely stalls.
Section 3: Troubleshooting & FAQs
Q5: My yield is low, and the crude NMR is messy. What are the most likely causes?
A low yield accompanied by a complex crude NMR spectrum points towards issues with reagent quality, moisture, or improper reaction control.[9]
Systematic Troubleshooting Guide:
Caption: Key areas to investigate for low yield and impurities.
-
Moisture is the #1 Enemy: Chloroformates are highly sensitive to hydrolysis.[5] Ensure all glassware is oven- or flame-dried, use anhydrous solvents from a reliable source, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Integrity: this compound can degrade upon storage, especially if exposed to moisture. It can decompose into myristyl alcohol, HCl, and CO₂.[1] Use a fresh bottle or verify the purity of your reagent before use.
-
Work-up Issues: The product's stability during work-up is also a factor. If you use an acidic or basic wash, your product might be degrading.[9] Test the stability of a small sample before committing the entire batch to a specific work-up procedure.
Q6: How do I properly handle and quench a reaction containing unreacted this compound?
Safety and proper quenching are paramount when working with reactive reagents like chloroformates.[10][11]
Experimental Protocol for Quenching:
-
Cool the Reaction: Before quenching, cool the reaction mixture back down to 0 °C in an ice bath. This slows the rate of the quenching reaction, making it more controllable.
-
Choose a Quenching Agent:
-
For small scale: Slowly add a nucleophilic solvent like methanol or isopropanol. These will react with the excess chloroformate to form the corresponding methyl or isopropyl carbonate, which are generally easy to remove during purification.
-
For larger scale: A dilute aqueous solution of a base like sodium bicarbonate can be used. Add it slowly and with vigorous stirring, as CO₂ evolution can cause foaming and pressure buildup.
-
-
Verify Quench: After addition, allow the mixture to stir for 15-30 minutes at 0 °C. A simple TLC analysis can confirm the disappearance of the this compound spot.
-
Work-up: Proceed with your standard aqueous work-up to separate the organic and aqueous layers.
Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Be aware that chloroformates are lachrymators and can cause respiratory irritation.[12]
Q7: What analytical techniques are best for monitoring the reaction progress?
Real-time monitoring is key to optimization.[7] High-throughput screening combined with rapid analysis can significantly speed up the process of finding optimal conditions.[13]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable stain (e.g., potassium permanganate) to visualize all components, as the starting materials and products may not be UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds and for identifying byproducts. Chloroformates can be derivatizing agents themselves, enabling GC analysis of polar molecules.[1][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive molecules. It provides accurate mass information, helping to identify the desired product and any impurities.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. keyorganics.net [keyorganics.net]
- 13. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 14. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection o… [ouci.dntb.gov.ua]
Managing moisture sensitivity of Myristyl Chloroformate in experiments
Welcome to the technical support guide for Myristyl Chloroformate (CAS 56677-60-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this highly reactive reagent. This compound is a valuable intermediate in organic synthesis, particularly for producing organic peroxides and derivatizing molecules by introducing the myristyl group.[1][2] However, its utility is matched by its significant moisture sensitivity. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to moisture?
This compound (C₁₅H₂₉ClO₂) is the tetradecyl ester of chloroformic acid.[3][4][5] Its high reactivity stems from the chloroformate functional group (-OC(O)Cl). The carbonyl carbon is highly electrophilic, making it an excellent target for nucleophiles. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a potent nucleophile.
The reaction, known as hydrolysis, is rapid and irreversible. It breaks down the this compound into myristyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO₂). This decomposition not only consumes your reagent but the resulting HCl can also catalyze unwanted side reactions or degrade sensitive substrates in your experiment.[6]
Caption: Hydrolysis of this compound.
Q2: I just opened a new bottle of this compound. How can I assess its quality?
A fresh, high-purity sample of this compound should be a colorless to pale yellowish liquid with a pungent odor.[7] Visual signs of degradation include:
-
Fuming: The bottle may release white fumes (HCl gas reacting with atmospheric moisture) upon opening.
-
Pressure Buildup: Decomposition generates CO₂ gas, which can cause a noticeable pressure increase inside the container.
-
Precipitate: The formation of solid material could indicate reaction with contaminants.
For a quantitative assessment, ¹H NMR spectroscopy is an effective tool. The proton signal for the α-methylene group (CH₂ next to the chloroformate) will have a characteristic chemical shift. The appearance of signals corresponding to myristyl alcohol would indicate significant hydrolysis.
Q3: What are the absolute best practices for storing and handling this reagent?
Proper storage is the first line of defense against degradation.
-
Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][9] Crucially, the reagent should be stored under an inert gas atmosphere (e.g., Nitrogen or Argon).[10] Many suppliers provide bottles with specialized septa (e.g., Sure/Seal™) that facilitate handling via syringe while maintaining an inert atmosphere.[11]
-
Handling: All manipulations should be performed in a chemical fume hood using inert atmosphere techniques.[12][13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or polyvinyl alcohol are recommended), safety goggles, and a lab coat.[9][14] Avoid breathing vapors.[3]
Troubleshooting Guide: From Failed Reactions to Success
Even with precautions, experimental challenges can arise. This section addresses common problems and provides actionable solutions.
Problem 1: My reaction yield is very low or zero.
This is the most common issue and almost always points to moisture contamination and subsequent reagent decomposition.
Causality Analysis: If this compound is exposed to moisture, it hydrolyzes before it can react with your intended substrate. This is especially true if your substrate is a weaker nucleophile than water.
Troubleshooting Steps:
-
Verify Solvent and Reagent Dryness: Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water for this chemistry. It is best practice to dry and distill solvents immediately before use. Other reagents in your reaction must also be rigorously dried.
-
Implement Rigorous Inert Atmosphere Techniques: Simply flushing your flask with nitrogen is often insufficient. Glassware contains a thin film of adsorbed moisture that must be removed.[11][13] See Protocol 1 for a detailed procedure on setting up a truly anhydrous reaction environment.
-
Re-evaluate Your Base: If your reaction requires a base (e.g., for reacting with an amine or alcohol to scavenge HCl), ensure the base is non-nucleophilic and anhydrous.[15] Pyridine or triethylamine should be distilled from a suitable drying agent like calcium hydride.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: I'm seeing unexpected byproducts in my final product analysis.
The formation of byproducts often results from the decomposition products of this compound participating in side reactions.
Causality Analysis:
-
Myristyl Alcohol: The primary hydrolysis byproduct, myristyl alcohol, can react with unreacted this compound to form di(tetradecyl) carbonate.
-
Hydrochloric Acid (HCl): The generated HCl is acidic and can catalyze a range of side reactions, such as the removal of acid-labile protecting groups or promoting elimination reactions in sensitive substrates.
Troubleshooting Steps:
-
Identify the Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the mass of the impurities, which can help deduce their structure (e.g., di(tetradecyl) carbonate).
-
Use an HCl Scavenger: In reactions where HCl is detrimental, include a non-nucleophilic base like triethylamine or pyridine to neutralize it as it forms.[16]
-
Control Reaction Temperature: Chloroformate reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.[17]
Key Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere
This protocol describes the use of a Schlenk line to create an anhydrous, oxygen-free reaction environment.[12]
-
Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser) is impeccably clean. Dry it in an oven at >125 °C overnight.[11][13] Add a magnetic stir bar to the reaction flask.
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via flexible hosing. The use of a light coating of high-vacuum grease on glass joints is recommended to ensure a good seal.
-
Purge Cycle:
-
Carefully open the flask to the vacuum manifold of the Schlenk line to evacuate the air.
-
While evacuating, gently heat the entire surface of the glassware with a heat gun to drive off adsorbed moisture. Caution: Do not heat aggressively, as this can cause thermal stress.
-
Close the connection to the vacuum and slowly open the connection to the inert gas (Nitrogen or Argon) manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.
-
-
Repeat: Perform at least three of these vacuum/inert gas cycles to ensure the atmosphere is truly inert.[12] The flask is now ready for the addition of solvents and reagents.
Protocol 2: Liquid Reagent Transfer via Syringe
This technique is essential for transferring this compound from a Sure/Seal™ bottle to the reaction flask without introducing air or moisture.[13]
-
Prepare the Syringe: Use a dry, gas-tight syringe with a long needle. The syringe can be dried in an oven and cooled in a desiccator.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. This creates a slight positive pressure, preventing air from entering when you withdraw the liquid.
-
Withdraw the Reagent: Puncture the septum with the transfer syringe needle. Allow the positive pressure in the bottle to slowly fill the syringe to the desired volume.
-
Create a Gas Buffer: Before removing the syringe from the bottle, pull a small amount of inert gas (~0.5 mL) from the headspace into the syringe. This "buffer" ensures that no reagent is left in the needle tip and prevents accidental drips.[18]
-
Transfer to Reaction Flask: Puncture the septum on your reaction flask. Invert the syringe and first inject the inert gas buffer, then slowly dispense the this compound into the reaction mixture.
Data Tables for Quick Reference
Table 1: Properties of Common Drying Agents for Solvents
Choosing the right drying agent is critical. The table below summarizes common options for preparing anhydrous solvents.
| Drying Agent | Chemical Formula | Efficiency | Capacity | Suitable For | Unsuitable For |
| Magnesium Sulfate | MgSO₄ | High | High | General purpose (ethers, esters, halogenated solvents) | Acidic compounds |
| Sodium Sulfate | Na₂SO₄ | Low | High | Pre-drying, neutral compounds | Ethers (less effective) |
| Calcium Chloride | CaCl₂ | High | High | Hydrocarbons, ethers | Alcohols, amines (forms adducts)[19] |
| Calcium Hydride | CaH₂ | Very High | Low | Ethers, hydrocarbons, amines | Esters, ketones, acidic protons |
| Molecular Sieves (3Å/4Å) | (Na,K,Ca)-Aluminosilicate | Very High | Moderate | Most organic solvents | General purpose (can be slow) |
Data compiled from various sources.[19][20][21][22][23]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. products.basf.com [products.basf.com]
- 3. This compound | 56677-60-2 [amp.chemicalbook.com]
- 4. This compound | 56677-60-2 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BASF this compound datasheet [lookpolymers.com]
- 8. fishersci.com [fishersci.com]
- 9. soapmakers-store.com [soapmakers-store.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Chloroformate - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
- 19. Solubility and Drying Agents [drnerz.com]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
Technical Support Center: Identification and Removal of Myristyl Chloroformate Reaction Byproducts
Welcome to the technical support center for Myristyl Chloroformate applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this compound in synthesis. As a reactive acylating agent, this compound is invaluable for introducing the myristyloxycarbonyl group onto nucleophiles like amines and alcohols. However, its reactivity can also lead to the formation of specific byproducts that may complicate purification and impact final product purity.
This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and remove these common impurities, ensuring the integrity of your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a this compound reaction?
When reacting this compound with a nucleophile (e.g., an amine or alcohol), especially under Schotten-Baumann conditions, several byproducts can arise from side reactions or the inherent reactivity of the starting material.[1] The primary impurities to anticipate are:
-
Myristyl Alcohol (Tetradecanol): This is the most common byproduct, formed by the hydrolysis of this compound in the presence of water.[2] Moisture in solvents, reagents, or from the atmosphere can contribute to its formation.
-
Di-myristyl Carbonate: This symmetrical carbonate results from the reaction of this compound with myristyl alcohol. Myristyl alcohol may be present as an impurity in the starting material or generated in situ via hydrolysis.
-
Unreacted this compound: Incomplete reactions will leave residual starting material. During aqueous workup, this is typically hydrolyzed to myristyl alcohol.
-
Base-Related Salts: An inorganic base (like NaOH) or an organic base (like triethylamine or pyridine) is used to neutralize the HCl generated during the reaction.[3] This results in the formation of salts (e.g., NaCl or triethylammonium chloride), which are typically removed during the aqueous workup.
Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
Effective reaction monitoring is crucial for determining the point of completion and preventing the formation of degradation products. Thin-Layer Chromatography (TLC) is the fastest and most common method for this purpose.[4]
-
Why TLC? TLC provides a rapid, qualitative assessment of the reaction mixture, allowing you to visualize the consumption of the starting material and the formation of the product.[5] By comparing the reaction mixture to reference spots of your starting materials, you can confidently track its progress.
-
Best Practices:
-
Co-spotting: Always run a lane with a "co-spot" containing both the reaction mixture and your starting nucleophile. This helps to definitively identify the starting material spot in the reaction lane.
-
Solvent System: Use a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your starting material, product, and potential byproducts, aiming for an Rf value of ~0.3-0.5 for your product.[4]
-
Visualization: Use a UV lamp (if your compounds are UV-active) and a chemical stain (like potassium permanganate or ceric ammonium molybdate) for visualization, as not all byproducts may be UV-active.
-
Q3: My TLC shows an unexpected spot. What analytical techniques are best for identifying it?
While TLC can show the presence of an impurity, it doesn't identify its structure. For definitive identification, hyphenated techniques and spectroscopy are essential.[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is highly effective for volatile byproducts like myristyl alcohol. It separates the components and provides a mass spectrum, which can confirm the molecular weight and fragmentation pattern.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile products and byproducts, LC-MS is the method of choice. It provides both retention time data and mass information for structural elucidation.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying structures. For instance, myristyl alcohol will show a characteristic triplet around 3.6 ppm for the -CH₂OH protons, which is absent in the desired carbamate or carbonate product.
Q4: My reaction yield is consistently low after purification. What are the likely causes?
Low yield can stem from several factors throughout the experimental process:
-
Incomplete Reaction: If the reaction is not driven to completion, a significant portion of your starting material will be lost during purification. Ensure sufficient reaction time and use of a base to neutralize HCl, which can otherwise protonate the nucleophile and halt the reaction.[3]
-
Byproduct Formation: The formation of myristyl alcohol and di-myristyl carbonate consumes the this compound, reducing the amount available to react with your substrate.
-
Hydrolysis During Workup: Premature quenching or extended contact with aqueous base can lead to hydrolysis of the desired product, particularly if it is an ester.
-
Purification Losses: Overly broad fractions during column chromatography or using a suboptimal recrystallization solvent can lead to significant loss of the final product.
Section 2: Troubleshooting Guide
Issue 1: Multiple Spots on TLC After Reaction Completion
-
Observation: Your TLC plate of the crude reaction mixture shows the product spot, but also one or more additional spots that were not present in the starting materials.
-
Causality Analysis: The presence of new spots indicates the formation of byproducts. The relative polarity (and thus Rf value) can provide clues to their identity.
| Compound | Typical Polarity | Expected Rf (Relative to Product) | Identification Notes |
| Di-myristyl Carbonate | Non-polar | Higher | Often runs close to the solvent front in polar solvent systems. |
| Desired Product (Carbamate/Ester) | Intermediate | Reference (e.g., 0.4) | Polarity depends on the substrate used. |
| This compound | Intermediate | Similar to product | Can be difficult to resolve from the product. Hydrolyzes on silica. |
| Myristyl Alcohol | Polar | Lower | Will have a significantly lower Rf than the product. |
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting workflow for multiple TLC spots.
Issue 2: Product is Contaminated with Myristyl Alcohol
-
Observation: Post-purification analysis (e.g., ¹H NMR) shows characteristic peaks for myristyl alcohol (a triplet at ~3.6 ppm and a broad singlet for the -OH proton) alongside your product signals.
-
Causality Analysis: Myristyl alcohol is formed from the hydrolysis of unreacted this compound, which can occur either during the reaction if moisture is present, or during the aqueous workup. Because of its polarity, it can sometimes co-elute with polar products during chromatography if the solvent system is not optimized.
-
Removal Protocol: Enhanced Extractive Workup & Chromatography
-
Dissolution: Dissolve the contaminated product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution. The basic conditions will deprotonate the weakly acidic myristyl alcohol, forming sodium myristate, which is more soluble in the aqueous phase.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purity Check: Analyze a small sample by TLC or ¹H NMR to confirm the removal of myristyl alcohol before proceeding with further purification steps like column chromatography if other impurities are present.
-
Section 3: Validated Experimental Protocols
Protocol 1: General Procedure for Reaction Quenching and Aqueous Workup
This protocol is designed to neutralize the reaction, remove salt byproducts, and hydrolyze any remaining this compound.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. This mitigates potential temperature excursions during quenching.
-
Quench: Slowly add deionized water to the reaction mixture with vigorous stirring to hydrolyze any unreacted this compound.
-
Dilute: Add an appropriate organic solvent (e.g., Ethyl Acetate) to dilute the mixture and transfer it to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any organic base like pyridine or triethylamine as its water-soluble salt.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This step neutralizes any remaining acid and ensures complete hydrolysis of the chloroformate.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to facilitate the removal of water from the organic phase.
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter the solution, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the standard method for purifying the desired product from soluble byproducts like di-myristyl carbonate.
-
Select Solvent System: Using TLC, determine an eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.3.[4]
-
Pack the Column: Pack a glass column with silica gel using the selected eluent system (wet packing). Ensure there are no air bubbles or cracks in the stationary phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading). Dry loading is preferred for better resolution.
-
Elute: Run the column by adding the eluent to the top and collecting fractions. Apply gentle positive pressure to accelerate the process (flash chromatography).
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Section 4: Visual Guides
Caption: Reaction and byproduct formation pathways.
References
Technical Support Center: Myristyl Chloroformate (MCF) Derivatization
Welcome to the technical support resource for Myristyl Chloroformate (MCF) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming common challenges, particularly matrix effects, encountered during LC-MS analysis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I am observing low signal intensity or poor recovery for my target analyte. What are the likely causes and how can I fix it?
Low signal is one of the most common issues and can stem from problems in the derivatization reaction itself or from matrix effects during LC-MS analysis.
Probable Causes:
-
Incomplete Derivatization: The reaction may not be going to completion due to suboptimal conditions. MCF derivatization of amines, thiols, and phenols is a nucleophilic acyl substitution that is highly dependent on pH. The target functional group (e.g., an amine) must be in its deprotonated, nucleophilic state to react efficiently.
-
Reagent Degradation: this compound is highly reactive and susceptible to hydrolysis. If the reagent has been exposed to moisture, it will degrade, leading to lower effective concentration and poor derivatization efficiency.
-
Ion Suppression: This is a major matrix effect where co-eluting endogenous compounds from the sample (e.g., phospholipids, salts, bile acids) compete with the derivatized analyte for ionization in the mass spectrometer's source, leading to a suppressed signal.[1][2]
-
Analyte Extraction Issues: The derivatized analyte, now significantly more hydrophobic due to the myristyl group, may not be efficiently extracted from the aqueous reaction medium into the organic phase.
Recommended Solutions:
-
Optimize Reaction pH: The reaction requires a basic environment (typically pH 9-11) to ensure the deprotonation of primary and secondary amines. Use a robust buffering system like sodium borate or sodium carbonate. Verify the pH of each sample mixture before adding the MCF reagent.[3]
-
Use Fresh Reagent: Prepare the MCF solution (e.g., in acetonitrile or acetone) immediately before use. Do not store MCF solutions for extended periods. Store the neat reagent under inert gas (argon or nitrogen) and protect it from moisture.
-
Evaluate and Mitigate Matrix Effects:
-
Post-Column Infusion Analysis: Perform this classic experiment to visualize where ion suppression is occurring in your chromatogram. Infuse a standard solution of your derivatized analyte post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.
-
Improve Sample Cleanup: This is the most effective strategy to remove interfering matrix components before they reach the LC-MS system.[4][5]
-
Liquid-Liquid Extraction (LLE): After derivatization, perform an LLE with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to selectively extract the hydrophobic MCF-analyte derivative, leaving polar interferences behind.[3][4]
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE offers superior cleanup. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide the cleanest extracts.[5][6]
-
-
-
Optimize Extraction Solvent: Ensure your extraction solvent is appropriate. While chloroform is often used, solvents like hexane or ethyl acetate can also be effective.[3][7] A second extraction step may improve recovery.[7]
Question 2: My results show high variability (poor precision) between replicate injections or different samples. What's causing this?
Poor reproducibility invalidates quantitative data and often points to inconsistent sample handling or reaction conditions.
Probable Causes:
-
Inconsistent pH Control: Small variations in sample pH can cause large variations in derivatization efficiency, leading to inconsistent results.
-
Inadequate Mixing: The derivatization reaction often occurs in a biphasic system (aqueous sample and organic solvent with MCF). Incomplete mixing leads to a non-homogenous reaction and variable derivatization.
-
Derivative Instability: While many chloroformate derivatives are stable, some can be susceptible to hydrolysis, especially if the final extract is not properly handled (e.g., contains residual water or is not stored correctly).[8]
-
Differential Matrix Effects: The composition of biological matrices can vary from sample to sample, causing the degree of ion suppression or enhancement to differ for each sample.[9]
Recommended Solutions:
-
Standardize pH Adjustment: Do not assume the initial pH of all your samples is the same. Add a standardized volume of a strong buffer to each sample to ensure a consistent final reaction pH.
-
Ensure Vigorous Mixing: Immediately after adding the MCF reagent, vortex each sample vigorously for a consistent period (e.g., 30-60 seconds) to maximize the interfacial area between the phases and ensure a complete reaction.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most powerful tool to correct for variability. A SIL-IS is chemically identical to the analyte and will behave the same way during derivatization, extraction, and ionization. Any losses or matrix effects that impact the analyte will also impact the SIL-IS, allowing the ratio of their signals to remain constant and provide accurate quantification.[11]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix that is identical to your samples (e.g., analyte-free plasma). This helps to normalize the matrix effects between the calibrators and the unknown samples.[9]
-
Check Derivative Stability: After extraction, dry the organic phase thoroughly (e.g., with anhydrous sodium sulfate) and reconstitute in a non-aqueous solvent. Analyze samples promptly or perform a stability study to determine how long the derivatives are stable at autosampler temperature.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound derivatization?
This compound (C14H29O-CO-Cl) is an alkyl chloroformate reagent used to modify the chemical structure of analytes. The core reaction is a nucleophilic acyl substitution. A nucleophilic functional group on the analyte molecule (like the nitrogen in an amine or the oxygen in a phenol) attacks the electrophilic carbonyl carbon of the chloroformate. The chloride ion is displaced as a leaving group. This reaction forms a stable carbamate (from an amine) or carbonate (from a phenol) derivative. The addition of the long C14 myristyl chain dramatically increases the hydrophobicity of the analyte.[13][14]
Q2: Why is increasing hydrophobicity beneficial for LC-MS analysis?
Many small, polar endogenous molecules (e.g., amino acids, neurotransmitters) are difficult to retain on standard reversed-phase (e.g., C18) liquid chromatography columns. They often elute early in the chromatogram, in or near the "void volume," where a large number of polar matrix components also elute. This co-elution is a primary cause of matrix-induced ion suppression.
By tagging the analyte with the long, non-polar myristyl chain, the derivative's retention time is significantly shifted later in the chromatogram, separating it from the bulk of early-eluting polar interferences. This leads to a cleaner baseline, reduced ion suppression, and improved sensitivity.
Q3: What are the optimal reaction conditions for MCF derivatization?
While optimization is crucial for each specific analyte and matrix, a general set of starting conditions can be summarized.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 9.0 - 11.0 | Essential for deprotonating amines (-NH₂) and phenols to make them nucleophilic. Below pH 8, efficiency drops sharply. Above pH 11, hydrolysis of the MCF reagent can become excessive.[3] |
| Solvent | Aqueous buffer with a miscible organic solvent (e.g., acetonitrile) | The reaction occurs in an aqueous medium. An organic solvent is often used to dissolve the MCF reagent before adding it to the sample.[10] |
| Reagent Molar Excess | 10x - 100x over the analyte | A significant molar excess is required to drive the reaction to completion and to overcome competing reactions with water and other matrix components. |
| Temperature | Room Temperature | The reaction is typically very fast and exothermic. Heating is usually not required and may increase the rate of reagent hydrolysis.[7][15] |
| Reaction Time | < 1 - 5 minutes | Derivatization is often nearly instantaneous. The key is immediate and vigorous mixing upon addition of the reagent.[3][7] |
| Quenching | Not always necessary | The reaction is often stopped by the extraction step. If needed, a quenching reagent can be added, but this is less common for chloroformates.[16] |
Q4: How do I choose an appropriate internal standard for MCF derivatization?
The ideal internal standard (IS) is a stable isotope-labeled version of your analyte (e.g., containing ¹³C or ¹⁵N). This SIL-IS will have a higher mass but co-elute and behave identically to the native analyte through every step, providing the most accurate correction.[11]
If a specific SIL-analyte is not available, two excellent alternatives exist:
-
Analogue IS: Use a commercially available SIL-IS of a structurally similar compound that is not present in your sample.
-
Isotopically Labeled Derivatizing Reagent: Synthesize or procure a deuterated or ¹³C-labeled version of this compound. By derivatizing a pure standard of your analyte with this labeled reagent, you can create your own SIL-IS in-house. This is a powerful and cost-effective strategy.[13][17]
Section 3: Protocols and Visual Workflows
Standard Protocol: MCF Derivatization of Analytes in Human Plasma
This protocol provides a robust starting point for method development.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is your analyte extract.
-
-
Derivatization Reaction:
-
To the analyte extract, add 100 µL of 100 mM sodium borate buffer (pH 10.0).
-
Prepare a fresh solution of 10 mg/mL this compound in dry acetonitrile.
-
Add 20 µL of the MCF solution to the sample mixture.
-
Immediately cap and vortex vigorously for 60 seconds. The solution may become cloudy.
-
-
Extraction of Derivatives:
-
Add 500 µL of n-hexane (or methyl tert-butyl ether).
-
Vortex for 30 seconds to extract the derivatized analytes into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
-
Final Preparation:
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water).
-
Transfer to an autosampler vial for LC-MS analysis.
-
Visual Workflows
Workflow 1: General MCF Derivatization & Analysis
Caption: Experimental workflow for MCF derivatization and LC-MS analysis.
Workflow 2: Troubleshooting Decision Tree for Low Analyte Signal
Caption: A decision tree for troubleshooting low signal in MCF derivatization.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine | MDPI [mdpi.com]
- 8. ikm.org.my [ikm.org.my]
- 9. youtube.com [youtube.com]
- 10. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. weber.hu [weber.hu]
- 15. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Stability of Myristyl Chloroformate and Its Derivatives
Welcome to the technical support center for Myristyl Chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound and its subsequent derivatives. As a highly reactive electrophile, this compound is a valuable reagent for introducing the myristyloxycarbonyl group, particularly in the synthesis of carbamates and carbonates.[1][2] However, its reactivity also makes it susceptible to degradation, which can compromise experimental outcomes. This document provides troubleshooting guides and frequently asked questions to address specific stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary and most rapid degradation pathway for this compound is hydrolysis. As a chloroformate ester, it is highly sensitive to moisture.[3] Contact with water, even atmospheric humidity, leads to rapid decomposition into myristyl alcohol, carbon dioxide (CO₂), and hydrochloric acid (HCl). This reaction is often autocatalytic due to the production of HCl.
Q2: How should I store neat this compound to ensure its long-term stability?
A2: Proper storage is critical. This compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture ingress. Refrigeration is required; store it in a cool, dry, and well-ventilated place.[4] The container material should be glass or another non-reactive material, as it can be corrosive to some metals.
Q3: I've noticed pressure buildup in my stock bottle of this compound. What is happening?
A3: Pressure buildup is a sign of decomposition. This is typically caused by the generation of gases, primarily carbon dioxide (CO₂) and hydrogen chloride (HCl), from hydrolysis or slow thermal degradation.[3] This indicates that the reagent has been exposed to moisture or stored at an inappropriate temperature. If you observe this, handle the container with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), and cool it before slowly venting the cap.
Q4: Can I use this compound in protic solvents like ethanol or methanol?
A4: No, this is strongly discouraged unless the alcohol is the intended reactant. Alcohols are nucleophiles that will react with this compound to form the corresponding carbonate ester, consuming your reagent.[1][4] For reactions where this compound is used as a derivatizing agent, always use anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or toluene.
Q5: My reaction is complete, but the product seems to be degrading during workup. Why?
A5: The stability issues of this compound can extend to its derivatives, especially during aqueous workup procedures. If your derivative is unstable under acidic conditions, the HCl generated from quenching excess chloroformate can cause degradation. Similarly, basic conditions (e.g., a sodium bicarbonate wash) can hydrolyze certain derivatives. Careful pH control during workup is essential.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during experiments involving this compound, explaining the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield in Derivatization Reactions
You've attempted to react this compound with a nucleophile (e.g., an amine or alcohol) but observe a low yield of the desired product, with starting materials remaining.
Potential Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting & Optimization Protocol |
| Degraded this compound Reagent | The most common cause is the use of a reagent that has already hydrolyzed due to improper storage. Hydrolysis consumes the active chloroformate, rendering it incapable of reacting with your substrate. | 1. Verify Reagent Quality: Before use, carefully inspect the reagent. It should be a clear, colorless to yellowish liquid.[5] A cloudy appearance or fuming upon opening the cap suggests significant degradation. 2. Perform a Small-Scale Test: React a small amount of your chloroformate with a simple, highly reactive nucleophile (e.g., benzylamine) under anhydrous conditions. Rapid reaction (often exothermic) and subsequent product formation (verifiable by TLC or LC-MS) confirms reagent activity. 3. Purchase Fresh Reagent: If degradation is suspected, it is best to use a new, unopened bottle. |
| Presence of Moisture in the Reaction | Trace amounts of water in your solvent, on your glassware, or in your starting materials will preferentially react with the highly sensitive chloroformate, outcompeting your desired nucleophile. | 1. Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas or in a desiccator. 2. Use an Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel. (See Protocol 1). 3. Dry Starting Materials: Ensure your substrate and any other reagents are free of water. If necessary, dry them using standard laboratory techniques (e.g., azeotropic distillation, drying over desiccants). |
| Insufficient Base or Inappropriate Base Choice | When reacting this compound with amine or alcohol hydrochlorides, a base is required to neutralize the HCl and free the nucleophile. For reactions with neutral nucleophiles, a non-nucleophilic base is needed to scavenge the HCl produced during the reaction, preventing protonation of the starting material or product.[6] | 1. Select a Non-Nucleophilic Base: Use a hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used.[7] 2. Use Stoichiometric Amounts: For neutral amines/alcohols, use at least 1.1 equivalents of the base. For amine/alcohol salts (e.g., R-NH₃⁺Cl⁻), use at least 2.1 equivalents. 3. Check Base Quality: Ensure the base is anhydrous, as many amine bases are hygroscopic. |
Issue 2: Formation of Unexpected Byproducts
Your reaction produces the desired derivative, but also significant amounts of myristyl alcohol or symmetrical carbonate/urea byproducts.
Potential Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting & Optimization Protocol |
| Localized Overheating / Slow Addition | The reaction of this compound is often exothermic. Adding the chloroformate too quickly can create localized hot spots, leading to thermal decomposition.[8] This can generate phosgene in situ, which can then react further. | 1. Control Reaction Temperature: Perform the reaction at a reduced temperature, typically 0°C, using an ice-water bath.[6] 2. Slow, Controlled Addition: Add the this compound dropwise to the solution of the nucleophile and base over a period of 30-60 minutes. This dissipates heat and maintains a low instantaneous concentration of the chloroformate. |
| Reaction with Solvent or Base | If a nucleophilic base like pyridine is used in high concentration or at elevated temperatures, it can act as a nucleophilic catalyst, but may also lead to side products.[9] Solvents like THF, if not properly stabilized, can contain impurities that react. | 1. Optimize Base and Solvent: Use a hindered, non-nucleophilic base like DIPEA. Ensure the solvent is pure and anhydrous. 2. Review Literature: Check for known incompatibilities between your specific class of nucleophile and the chosen base/solvent system when using chloroformates. |
| Formation of Symmetrical Byproducts | If the initial carbamate or carbonate product is unstable, it can react with another molecule of the starting nucleophile. Alternatively, excess chloroformate can react with the product. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile relative to the this compound to ensure the limiting reagent is consumed. 2. Immediate Quenching: Once the reaction is complete (monitored by TLC or LC-MS), quench it immediately to destroy any remaining chloroformate before workup. (See Protocol 2). |
Visualizing Degradation and Reaction Pathways
The following diagram illustrates the key chemical pathways involved in the use and degradation of this compound.
Caption: Key reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Reaction Under Inert Atmosphere
This protocol provides a step-by-step guide for setting up a reaction to minimize exposure to atmospheric moisture and oxygen.
Materials:
-
Round-bottom flask, oven-dried
-
Magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous solvents and reagents
Workflow Diagram:
Caption: Workflow for an inert atmosphere reaction setup.
Procedure:
-
Preparation: Oven-dry the reaction flask, stir bar, and any other necessary glassware.
-
Assembly: While still hot, assemble the glassware (e.g., flask with a condenser) and immediately fit with rubber septa. Insert a needle connected to the inert gas line and another needle as an outlet (to a bubbler).
-
Purging: Allow the system to cool to room temperature under a gentle, positive flow of inert gas. This will fill the apparatus with a dry, inert atmosphere.
-
Reagent Addition: Add anhydrous solvent and any solid reagents to the flask. Liquid reagents (substrate, base) should be added via a dry syringe through the septum.
-
Cooling: If the reaction is to be run at a reduced temperature, place the flask in the appropriate cooling bath (e.g., ice-water).
-
Chloroformate Addition: Draw the required volume of this compound into a dry syringe and add it dropwise to the stirring reaction mixture through the septum.
-
Reaction: Allow the reaction to stir for the required time, maintaining the inert atmosphere and temperature. Monitor its progress using appropriate analytical techniques.
Protocol 2: Quenching and Workup of this compound Reactions
This protocol details how to safely and effectively stop the reaction and remove byproducts.
Objective: To destroy excess, highly reactive this compound and begin the purification process without degrading the desired product.
Procedure:
-
Reaction Completion: Confirm the consumption of the limiting reagent via TLC or LC-MS.
-
Quenching: While maintaining the reaction temperature (e.g., 0°C), slowly add a quenching agent. The choice of agent depends on the stability of your product:
-
For pH-robust products: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as this will generate CO₂ gas.
-
For base-sensitive products: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold water.
-
For acid-sensitive products: Add a small amount of an alcohol (e.g., methanol) to react with the remaining chloroformate, then proceed with a gentle aqueous wash.
-
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If your product is organic-soluble, add more organic solvent and water as needed to achieve good phase separation.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Water or a suitable aqueous solution (e.g., 1M HCl to remove amine bases, or NaHCO₃ to remove acidic impurities).
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified (e.g., by chromatography or recrystallization).
By understanding the inherent instability of this compound and implementing these robust handling, reaction, and workup protocols, you can significantly improve the reliability and success of your experiments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. BASF this compound datasheet [lookpolymers.com]
- 6. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Myristyl Chloroformate Derivatization: A Technical Guide to pH Optimization for Polar Metabolites
Welcome to the technical support center for Myristyl Chloroformate (MCF) derivatization. This guide provides an in-depth exploration of pH optimization for the analysis of polar metabolites, tailored for researchers, scientists, and professionals in drug development. Our focus is to move beyond mere procedural steps, offering a deep dive into the causality of experimental choices to empower your research with robust and reproducible results.
The Critical Role of pH in MCF Derivatization
This compound (MCF) is a powerful derivatizing agent that converts non-volatile polar metabolites into volatile derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This technique is particularly effective for a broad range of compounds, including amino acids, organic acids, fatty acids, and phenols.[1][2] The core of the MCF reaction lies in its ability to react with active hydrogen atoms in functional groups like amines (-NH₂), carboxylic acids (-COOH), hydroxyls (-OH), and thiols (-SH).
The success of this derivatization is fundamentally governed by the pH of the reaction medium. The pH dictates the protonation state of the target functional groups, which directly impacts their nucleophilicity—the ability to attack the electrophilic carbonyl carbon of MCF. An improperly controlled pH can lead to incomplete reactions, poor yields, and non-reproducible data. Therefore, meticulous pH optimization is not just a recommendation; it is a prerequisite for reliable quantitative analysis.
Troubleshooting Guide: Navigating Common pH-Related Pitfalls
This section is structured to help you diagnose and resolve common issues encountered during MCF derivatization, with a specific focus on pH-related challenges.
Issue 1: Poor or No Derivatization of Amino Acids
-
Symptom: You observe significantly diminished or absent peaks corresponding to amino acids in your GC-MS chromatograms.
-
Underlying Cause: The reaction pH is likely too acidic. In an acidic environment (pH < 8), the primary amine groups of amino acids exist in their protonated, ammonium form (-NH₃⁺). This positive charge renders the nitrogen non-nucleophilic, preventing it from reacting with MCF.
-
Corrective Actions:
-
Enforce Alkalinity: The derivatization of amines necessitates an alkaline environment to ensure the amino group is deprotonated and nucleophilic. A pH range of 9 to 11 is generally effective.
-
Strategic Base Selection: The use of sodium hydroxide (NaOH) is a common and effective way to raise the pH.[1] Additionally, pyridine is often included in the reaction mixture. It acts as a catalyst and, crucially, neutralizes the hydrochloric acid (HCl) byproduct of the derivatization, thereby preventing a drop in pH during the reaction.[3]
-
Pre-reaction pH Verification: Before introducing MCF, it is critical to confirm the pH of your sample mixture after the addition of the base. This can be done using a calibrated pH meter or high-quality pH strips.
-
Issue 2: Incomplete Derivatization of Carboxylic and Organic Acids
-
Symptom: Your chromatograms display broad, tailing peaks for organic acids, or you note poor reproducibility of their peak areas.
-
Underlying Cause: The derivatization of carboxylic acids to their myristyl esters is a nuanced process. The proposed mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which is then attacked by an alcohol.[4] While many protocols utilize a single alkaline pH for comprehensive metabolite derivatization, an excessively high pH can deprotonate the carboxylic acid to its carboxylate form (-COO⁻), which is a less effective nucleophile for the initial reaction with MCF compared to the protonated form.
-
Corrective Actions:
-
Finding the "Sweet Spot": For single-step derivatization protocols, the key is to find a pH that is high enough for amine derivatization without severely compromising the efficiency for carboxylic acids. A pH range of 9-10 often represents the optimal compromise.
-
Advanced Two-Step Derivatization: For particularly challenging matrices or when absolute accuracy for all compound classes is paramount, a two-step pH adjustment can be employed. This involves first derivatizing at an alkaline pH for amines, followed by careful acidification to a pH of 4-5 and a second addition of MCF to target the carboxylic acids. This is an advanced method that requires rigorous optimization.
-
Issue 3: High Variability and Poor Reproducibility
-
Symptom: You are observing significant and unacceptable variations in peak areas for your target analytes across replicates and different samples.
-
Underlying Cause:
-
pH Fluctuation: The inherent buffering capacity of your samples can vary, leading to inconsistent final reaction pH values if a fixed amount of base is added.
-
MCF Hydrolysis: MCF is highly susceptible to hydrolysis, a reaction that is accelerated at extreme pH values. Inconsistent pH can lead to variable rates of hydrolysis, thus altering the effective concentration of the derivatizing agent.
-
-
Corrective Actions:
-
Implement a Buffer System: To ensure pH stability, consider using a buffer solution, such as a borate buffer at pH 9-10, instead of relying solely on the addition of a strong base.
-
Standardize Reaction Times: The derivatization reaction is very rapid.[5] It is essential to standardize the timing between the addition of reagents and the final extraction step to ensure consistent results.
-
Ensure Rapid and Thorough Mixing: Upon addition of MCF, immediate and vigorous vortexing is critical to maximize the reaction between the reagent and the target metabolites, thereby outcompeting the hydrolysis reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for pH optimization when analyzing a mix of amino and organic acids? A1: A pH of 9.5 is an excellent starting point for your optimization experiments. This value is generally high enough to ensure the efficient derivatization of most primary and secondary amines while still being conducive to the derivatization of carboxylic acids.
Q2: Can I use ammonium hydroxide to adjust the pH? A2: It is strongly advised not to use ammonium hydroxide or any other amine-based buffers. These compounds contain active hydrogens and will react with MCF, consuming the reagent and creating interfering byproducts.
Q3: How does the choice of solvent impact the derivatization? A3: Most MCF derivatization protocols are performed in an aqueous medium to ensure the solubility of the polar metabolites. The subsequent extraction of the derivatized, now non-polar, products is typically done with an immiscible organic solvent like chloroform or hexane. The purity of all solvents is critical to avoid introducing contaminants.
Q4: Is it necessary to heat the reaction? A4: No, the reaction between MCF and the target functional groups is highly exothermic and proceeds rapidly at room temperature. Heating is not necessary and can increase the rate of unwanted side reactions and hydrolysis.
Protocols and Data Handling
Protocol 1: Systematic pH Optimization for MCF Derivatization
This protocol outlines a systematic approach to identify the optimal reaction pH for your specific sample matrix.
-
Sample Pooling: Create a representative sample by pooling equal aliquots from at least 10% of your study samples.
-
Aliquoting: Distribute 100 µL of the pooled sample into a series of microcentrifuge tubes.
-
pH Gradient Setup:
-
Prepare a 0.5 M borate buffer and adjust aliquots to pH values of 8.5, 9.0, 9.5, 10.0, and 10.5.
-
Add 50 µL of the corresponding pH buffer to each sample tube.
-
-
Derivatization Reaction:
-
To each tube, add 50 µL of pyridine.
-
Add 20 µL of this compound (MCF).
-
Immediately cap and vortex vigorously for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 200 µL of chloroform.
-
Vortex for 1 minute to ensure thorough extraction of the derivatives.
-
Centrifuge at 12,000 x g for 5 minutes to achieve phase separation.
-
-
Sample Collection and Analysis:
-
Carefully collect the lower organic layer and transfer it to a GC-MS autosampler vial.
-
Analyze the samples using your established GC-MS method.
-
-
Data Interpretation:
-
For each target metabolite, integrate the peak area at each tested pH.
-
Create a plot of peak area versus pH for key analytes to visually determine the optimal pH that provides the highest signal for the broadest range of compounds.
-
Table 1: Illustrative Data from a pH Optimization Experiment
| Metabolite | Class | Peak Area (pH 8.5) | Peak Area (pH 9.5) | Peak Area (pH 10.5) |
| Valine | Amino Acid | 8.5 x 10⁵ | 4.2 x 10⁶ | 3.9 x 10⁶ |
| Proline | Amino Acid | 7.9 x 10⁵ | 3.8 x 10⁶ | 3.5 x 10⁶ |
| Citric Acid | Organic Acid | 2.1 x 10⁶ | 2.5 x 10⁶ | 2.2 x 10⁶ |
| Fumaric Acid | Organic Acid | 1.8 x 10⁶ | 2.1 x 10⁶ | 1.9 x 10⁶ |
Note: This data is exemplary and serves to illustrate the expected trends.
Visualizations: Conceptualizing the Workflow and Mechanisms
Workflow for pH-Optimized MCF Derivatization
Caption: Step-by-step workflow for pH-optimized MCF derivatization.
The Influence of pH on Functional Group Reactivity
Caption: Diagram illustrating how pH alters the reactivity of key functional groups.
References
- 1. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Myristyl Chloroformate Derivatization & Workup
Welcome to the Technical Support Center for Myristyl Chloroformate Applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound for derivatization and to provide robust troubleshooting strategies to minimize sample loss during reaction workup. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
This compound (C₁₄H₂₉COCl) is a derivatizing agent used to modify molecules containing active hydrogen atoms, such as primary and secondary amines, alcohols, and phenols. The long C14 alkyl chain of the myristoyl group significantly increases the hydrophobicity and molecular weight of the analyte. This is particularly advantageous for applications like Gas Chromatography-Mass Spectrometry (GC-MS), where it can improve chromatographic resolution and lower the limit of detection for small, polar molecules by rendering them more volatile and amenable to separation on common non-polar GC columns.[1]
Q2: this compound is highly reactive. How can I prevent its degradation during storage and handling?
This compound is sensitive to moisture and will hydrolyze to myristic acid, CO₂, and hydrochloric acid.[2][3][4] To ensure the reagent's integrity:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Handling: Always handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware to prevent premature hydrolysis.
Q3: What are the primary causes of sample loss during a this compound workup?
Sample loss can occur at multiple stages of the workup process. The primary culprits include:
-
Incomplete Derivatization: If the reaction does not go to completion, the unreacted analyte will have different solubility and chromatographic properties, leading to its loss during extraction and analysis.
-
Hydrolysis: The this compound reagent or the newly formed myristoyl derivative can hydrolyze if exposed to aqueous conditions for extended periods, especially under non-optimal pH.
-
Adsorption to Surfaces: The long, non-polar myristyl chain can cause the derivatized analyte to adsorb to the surfaces of glassware and plasticware, leading to significant sample loss.[5]
-
Emulsion Formation: During liquid-liquid extraction, the amphiphilic nature of the derivatized analyte can lead to the formation of stable emulsions, making phase separation and complete recovery of the organic layer challenging.[6][7]
Troubleshooting Guide: Minimizing Sample Loss
This section provides in-depth solutions to common problems encountered during the this compound workup.
Issue 1: Low or No Product Formation (Incomplete Derivatization)
Symptoms:
-
Low yield of the desired myristoylated product.
-
Presence of a significant amount of starting material post-reaction.
Causality & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reagent Degradation | This compound is highly susceptible to hydrolysis from atmospheric moisture. | Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. |
| Suboptimal Reaction pH | The derivatization of amines is most efficient under slightly basic conditions to deprotonate the amine, increasing its nucleophilicity. However, a pH that is too high can accelerate the hydrolysis of the chloroformate. | Maintain the reaction pH between 8 and 10 using a suitable buffer (e.g., sodium bicarbonate or borate buffer).[1] |
| Insufficient Mixing | In a biphasic reaction system (aqueous/organic), poor mixing can limit the interaction between the analyte and the chloroformate, leading to an incomplete reaction. | Ensure vigorous stirring or vortexing to maximize the interfacial area between the two phases. The use of a phase-transfer catalyst can also be beneficial. |
| Steric Hindrance | Bulky substituents near the reactive functional group on the analyte can sterically hinder the approach of the this compound. | Increase the reaction time and/or temperature. A slight excess of this compound may also be necessary. |
Issue 2: Significant Sample Loss During Liquid-Liquid Extraction (LLE)
Symptoms:
-
Low recovery of the derivatized product after extraction.
-
Formation of a stable emulsion at the aqueous-organic interface.
Causality & Solutions:
A. Emulsion Formation
The amphiphilic nature of the myristoylated product, possessing a polar head group (carbamate or ester) and a long non-polar tail, can lead to the formation of stable emulsions during the vigorous shaking of LLE.[6][7][8]
Workflow for Preventing and Breaking Emulsions:
Caption: Strategies to mitigate emulsion formation during LLE.
B. Adsorption to Surfaces
The long alkyl chain of the myristoyl group has a high affinity for non-polar surfaces, including glass and plastics, leading to significant sample loss.[5]
Workflow for Minimizing Adsorption:
Caption: Methods to prevent sample loss due to surface adsorption.
Issue 3: Product Degradation During Workup (Hydrolysis)
Symptoms:
-
Presence of myristic acid as a significant byproduct in the final sample.
-
Reduced yield of the desired carbamate or ester.
Causality & Solutions:
Myristoyl carbamates and esters can be susceptible to hydrolysis under strongly acidic or basic conditions, although carbamates are generally more stable than esters.[9]
| Parameter | Recommendation | Rationale |
| pH Control | During LLE, use a neutral or slightly acidic wash (e.g., dilute HCl) to quench the reaction and remove excess base, followed by a water wash. Avoid prolonged exposure to strong acids or bases. | Minimizes the risk of hydrolyzing the carbamate or ester linkage. |
| Temperature | Perform all workup steps at room temperature or below. | Hydrolysis rates increase with temperature. |
| Drying | After extraction, thoroughly dry the organic layer with an anhydrous salt like sodium sulfate or magnesium sulfate. | Removes residual water, which can cause hydrolysis upon storage. |
Experimental Protocols
Protocol 1: General Derivatization of a Primary Amine with this compound
-
Sample Preparation: Dissolve the amine-containing sample in a suitable aqueous buffer (e.g., 0.1 M sodium borate, pH 9.0).
-
Reagent Addition: While vigorously stirring, add a 1.5 to 2-fold molar excess of this compound dissolved in a water-immiscible organic solvent (e.g., hexane or chloroform).
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if necessary.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts.
-
Wash the combined organic layer with 1 M HCl, followed by deionized water, and finally with saturated NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
-
Analysis: Reconstitute the sample in a suitable solvent for GC-MS or other analysis.
Protocol 2: Silanization of Glassware
To prevent the adsorption of long-chain, non-polar molecules to active sites on glass surfaces, silanization is highly recommended.[10]
Materials:
-
Silanizing agent (e.g., 5% dimethyldichlorosilane in a non-polar solvent like toluene, or a commercially available solution).
-
Methanol
-
Toluene
-
Fume hood
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware to be treated.
-
Treatment: In a fume hood, fill the glassware with the silanizing solution and let it stand for 5-10 minutes. Alternatively, the glassware can be submerged in a bath of the solution.
-
Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with toluene to remove excess reagent.
-
Methanol Wash: Rinse the glassware with methanol to cap any unreacted silanol groups.
-
Drying: Dry the glassware in an oven at 100-120 °C for at least one hour before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of long-chain aliphatic amines on glass vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 10. news.trilogylab.com [news.trilogylab.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amino Acid Analysis: Validating Myristyl Chloroformate Derivatization
For researchers, scientists, and drug development professionals, accurate and robust quantification of amino acids is a cornerstone of numerous scientific endeavors, from fundamental metabolic studies to the quality control of biopharmaceuticals. Due to their polar and zwitterionic nature, amino acids are not readily amenable to direct analysis by gas chromatography (GC) or reversed-phase liquid chromatography (LC). Consequently, derivatization is an essential step to enhance their volatility for GC analysis or improve their retention and detection for LC-based methods.
This guide provides an in-depth validation and comparison of Myristyl Chloroformate (MCF) as a derivatization agent for amino acid analysis. As a long-chain alkyl chloroformate, MCF offers unique properties that can be advantageous in specific applications. We will objectively compare its performance with established derivatization chemistries, supported by experimental data and protocols, to empower you to make informed decisions for your analytical workflows.
The Critical Role of Derivatization in Amino Acid Analysis
The primary objective of derivatization is to chemically modify the functional groups of amino acids—primarily the amino (-NH2) and carboxyl (-COOH) groups—to create derivatives with improved analytical characteristics. An ideal derivatization agent should exhibit the following qualities:
-
Rapid and Quantitative Reaction: The derivatization reaction should proceed quickly and to completion with all amino acids to ensure accurate quantification.
-
Stable Derivatives: The resulting derivatives must be stable throughout the sample preparation and analytical process to ensure reproducibility.
-
Enhanced Detectability: The derivatization should improve the sensitivity of detection by the chosen analytical platform, such as mass spectrometry (MS) or fluorescence detection.
-
Improved Chromatographic Properties: The derivatives should exhibit good peak shapes and be well-resolved from other matrix components.
Alkyl chloroformates have emerged as versatile derivatizing reagents that react with both amino and carboxyl groups in a single step, offering a streamlined workflow.[1][2][3] This guide will focus on this compound, a less commonly used but potentially powerful member of this class.
This compound (MCF): A Closer Look
This compound (C14H29OCOCl) is an alkyl chloroformate with a 14-carbon alkyl chain. The derivatization reaction with amino acids proceeds in an aqueous-organic biphasic system, typically in the presence of a base like pyridine or sodium hydroxide. The reaction mechanism involves the nucleophilic attack of the amino group on the chloroformate, followed by esterification of the carboxyl group.
The long myristyl chain imparts a significant hydrophobic character to the amino acid derivatives. This has several potential implications for the analysis:
-
Enhanced Extraction into Organic Solvents: The increased hydrophobicity facilitates the efficient extraction of the derivatives from the aqueous reaction medium into a non-polar organic solvent, effectively cleaning up the sample by removing salts and other polar interferences.[4]
-
Improved Stability: The bulky myristyl group may offer steric hindrance, potentially increasing the stability of the derivatives compared to those formed with shorter-chain chloroformates.
-
Modified Chromatographic Behavior: The significant increase in molecular weight and hydrophobicity will alter the retention times and elution order of the amino acid derivatives in both GC and LC, which can be leveraged for specific separation challenges.
Experimental Workflow for MCF Derivatization
The following protocol is a comprehensive, self-validating system for the derivatization of amino acids using this compound for subsequent GC-MS analysis. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the MCF Derivatization Workflow
Caption: Workflow for this compound (MCF) derivatization of amino acids.
Step-by-Step Protocol for MCF Derivatization
-
Sample Preparation:
-
Pipette 100 µL of the amino acid standard solution or sample hydrolysate into a 2 mL glass reaction vial.
-
Rationale: An aqueous sample is required as the reaction is performed in a biphasic system.
-
-
Addition of Reagents:
-
Add 50 µL of pyridine.
-
Rationale: Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the reaction to completion.
-
Add 50 µL of a 50 mg/mL solution of this compound in a suitable organic solvent (e.g., chloroform or toluene).
-
Rationale: This provides a molar excess of the derivatizing agent to ensure all amino acids are derivatized.
-
-
Reaction:
-
Tightly cap the vial and vortex vigorously for 1 minute at room temperature.
-
Rationale: Vigorous mixing is crucial to facilitate the reaction at the interface of the aqueous and organic layers.
-
-
Extraction:
-
Add 500 µL of chloroform (or another suitable non-polar solvent).
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to achieve clear phase separation.
-
Rationale: The hydrophobic myristyl-derivatives will partition into the organic phase, leaving behind salts and other polar impurities in the aqueous phase.
-
-
Sample Finalization for GC-MS Analysis:
-
Carefully transfer the lower organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection (e.g., 100 µL of ethyl acetate).
-
Rationale: This step concentrates the sample and ensures compatibility with the GC injection system.
-
Performance Validation of MCF Derivatization
While specific, peer-reviewed validation data for this compound is limited, we can infer its expected performance based on data from other alkyl chloroformates like ethyl and methyl chloroformate. The following table presents a summary of expected performance characteristics.
| Parameter | Expected Performance with MCF Derivatization | Justification Based on Other Alkyl Chloroformates |
| Linearity (R²) | > 0.99 | Alkyl chloroformate methods consistently show excellent linearity over a wide concentration range.[4] |
| Limit of Detection (LOD) | Low to mid picomole range | The derivatization enhances volatility and improves chromatographic behavior, leading to good sensitivity in GC-MS.[2] |
| Limit of Quantification (LOQ) | Mid to high picomole range | Similar to LOD, the method is expected to provide good quantification limits.[5] |
| Precision (RSD%) | < 15% | The single-step reaction and efficient extraction contribute to good reproducibility. |
| Accuracy/Recovery (%) | 85-115% | Efficient extraction of the hydrophobic derivatives is expected to yield high recovery rates. |
Comparison with Alternative Derivatization Methods
The choice of derivatization reagent is highly dependent on the specific analytical requirements, including the sample matrix, the desired sensitivity, and the available instrumentation. Here, we compare MCF with two widely used alternative methods: silylation with MTBSTFA and derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
MTBSTFA is a popular silylating reagent that reacts with active hydrogens in amino, carboxyl, and hydroxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives.
Caption: Workflow for MTBSTFA derivatization of amino acids.
-
Sample Preparation:
-
Ensure the sample is completely dry, as MTBSTFA is highly sensitive to moisture.
-
-
Addition of Reagents:
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
-
Reaction:
-
Cap the vial tightly and heat at 70-100°C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature and inject an aliquot directly into the GC-MS.
-
Derivatization using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Fmoc-Cl is primarily used for pre-column derivatization in HPLC with fluorescence or UV detection. It reacts with the primary and secondary amino groups of amino acids.
Caption: Workflow for Fmoc-Cl derivatization of amino acids.
-
Sample Preparation:
-
The sample should be in an aqueous solution.
-
-
Derivatization:
-
Add borate buffer to the sample to adjust the pH to alkaline conditions.[6]
-
Add a solution of Fmoc-Cl in acetone and allow it to react at room temperature.
-
-
Quenching:
-
Add a quenching reagent, such as adamantanamine, to react with the excess Fmoc-Cl.
-
-
Analysis:
-
Inject the derivatized sample into an HPLC system with fluorescence or UV detection.
-
Comparative Analysis of Derivatization Methods
| Feature | This compound (MCF) | MTBSTFA (Silylation) | Fmoc-Cl |
| Reaction Conditions | Aqueous-organic biphasic, room temperature | Anhydrous, heating required | Aqueous, room temperature |
| Reaction Speed | Fast (minutes) | Moderate (30-60 minutes) | Fast (minutes) |
| Functional Groups Derivatized | Amino and Carboxyl | Amino, Carboxyl, and Hydroxyl | Primarily Amino |
| Derivative Stability | Expected to be high | Moderate (moisture-sensitive) | Good |
| Analytical Platform | GC-MS, LC-MS | GC-MS | HPLC-FLD/UV, LC-MS |
| Key Advantage | Single-step reaction for both amino and carboxyl groups; excellent sample cleanup. | Derivatizes a wide range of functional groups. | High sensitivity with fluorescence detection. |
| Key Disadvantage | Limited specific validation data available. | Highly sensitive to moisture; requires anhydrous conditions. | Does not derivatize carboxyl groups, potentially limiting chromatographic resolution. |
Conclusion and Recommendations
This compound presents a compelling, albeit less documented, alternative for the derivatization of amino acids for GC-MS and LC-MS analysis. Its single-step reaction with both key functional groups, coupled with the excellent sample cleanup afforded by the hydrophobicity of the derivatives, makes it an attractive option, particularly for complex sample matrices where the removal of interferences is critical.
While direct, peer-reviewed performance data for MCF is scarce, the well-established principles of alkyl chloroformate chemistry suggest that it should provide robust and reliable results. For laboratories seeking to develop new methods for amino acid analysis, particularly for challenging samples, the validation of this compound derivatization is a worthwhile endeavor.
For routine analysis where high-throughput is a priority and moisture can be effectively excluded, MTBSTFA remains a strong candidate. For applications requiring the highest sensitivity and utilizing HPLC with fluorescence detection, Fmoc-Cl is an excellent choice.
Ultimately, the selection of the optimal derivatization strategy will depend on a careful consideration of the specific analytical goals, sample characteristics, and available instrumentation. This guide provides the foundational knowledge and practical protocols to explore the potential of this compound and make an informed decision for your amino acid analysis needs.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for GC-MS Analysis of Organic Acids: Myristyl Chloroformate vs. MSTFA
Executive Summary
The analysis of organic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental in metabolomics, drug development, and clinical diagnostics. However, the inherent polarity and low volatility of these compounds necessitate chemical derivatization to ensure robust and reproducible results. This guide provides an in-depth, objective comparison of two distinct derivatization strategies: alkylation using Myristyl Chloroformate and silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). While MSTFA is a widely adopted reagent for enhancing volatility, this compound represents a less conventional alkylating agent. We will explore the reaction mechanisms, experimental protocols, and performance characteristics of each, providing researchers with the critical insights needed to select the appropriate reagent for their analytical objectives. This comparison reveals that the choice is not merely about superiority, but about aligning the reagent's chemical properties with the specific requirements of the analytical workflow and the principles of gas chromatography.
The Imperative of Derivatization for Organic Acid Analysis
Organic acids, critical components of countless biological pathways, present a significant challenge for GC-MS analysis. Their carboxylic acid functional groups (-COOH) are highly polar and capable of forming strong hydrogen bonds. This leads to two primary analytical hurdles:
-
Low Volatility: These compounds do not readily enter the gas phase at temperatures compatible with GC columns, resulting in poor elution or complete retention.[1][2][3]
-
Thermal Instability & Poor Peak Shape: The high temperatures of the GC inlet can cause thermal degradation of the analytes. Furthermore, interactions between the polar -COOH groups and the stationary phase of the column can lead to significant peak tailing, compromising resolution and quantification.[1]
Derivatization addresses these issues by chemically modifying the problematic functional groups. The goal is to replace the active, polar hydrogens with nonpolar, thermally stable moieties, thereby increasing analyte volatility and improving chromatographic behavior.[2][4][5][6]
Silylation with MSTFA: The Gold Standard for Volatilization
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the most powerful and versatile silylating agents available.[4] It is widely used in metabolomics for the derivatization of compounds with active hydrogens, including organic acids, amino acids, sugars, and alcohols.[7]
Mechanism of Action
MSTFA works by replacing the acidic proton of a carboxyl group with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃].[4] The reaction is a nucleophilic attack by the analyte on the silicon atom of MSTFA, leading to the formation of a TMS ester and the highly volatile by-product, N-methyltrifluoroacetamide.[4]
Advantages of MSTFA
-
High Silylating Strength: MSTFA is considered one of the strongest silylating agents, capable of derivatizing even sterically hindered functional groups.[4]
-
Volatile By-products: The by-products of the MSTFA reaction are more volatile than those from other silylating agents like BSTFA, minimizing potential interference with early-eluting analyte peaks.[4]
-
Versatility: It reacts with a broad range of functional groups (-OH, -COOH, -NH, -SH), making it ideal for comprehensive metabolite profiling.[1][4]
Limitations of MSTFA
-
Moisture Sensitivity: Silylation reagents are highly susceptible to hydrolysis. Samples and solvents must be anhydrous to prevent reagent degradation and ensure complete derivatization.[8]
-
Derivative Instability: TMS derivatives can be unstable and prone to hydrolysis over time, often lasting only a few days.[4] For robust quantification, analysis should be performed promptly after derivatization, with studies showing significant degradation of some TMS-derivatized amino acids within 48 hours if not stored properly.[9]
-
Potential for Multiple Derivatives: Analytes with multiple functional groups can sometimes form multiple derivative products, complicating data analysis.[10]
Alkylation with this compound: A High Molecular Weight Approach
Alkyl chloroformates are powerful alkylating agents that react with carboxylic acids, amines, and phenols.[11][12] While methyl and ethyl chloroformates are commonly used for GC-MS, this compound, with its C14 alkyl chain, is a less conventional choice.
Mechanism of Action
This compound reacts with the carboxyl group of an organic acid to form a myristyl ester. The reaction proceeds via the formation of a mixed anhydride intermediate.[11][12] This process effectively caps the polar functional group.
Advantages of Alkyl Chloroformates
-
Derivative Stability: The resulting ester derivatives are generally more stable than TMS derivatives, allowing for longer storage and greater flexibility in analytical scheduling.[3]
-
Aqueous Compatibility: Unlike silylation, chloroformate derivatization can be performed in aqueous media, which simplifies sample preparation by eliminating the need for a complete drying step.[13] This can significantly improve throughput and reproducibility in large-scale studies.[13]
-
Rapid Reaction: The reaction is often very fast, occurring within minutes at room temperature.[14][15]
Critical Limitation for GC-MS: The Volatility Paradox
The primary goal of derivatization for GC is to increase volatility. This compound presents a significant paradox in this context. The addition of a myristyl group (C₁₄H₂₉) adds over 200 g/mol to the molecular weight of the analyte. This substantial increase in mass drastically decreases the volatility of the resulting derivative, making it largely unsuitable for GC-MS analysis of all but the smallest organic acids. The derivatives of most common organic acids would likely be too heavy to elute from a standard GC column under typical operating conditions. This positions this compound as a reagent better suited for Liquid Chromatography (LC-MS) applications, where high molecular weight is not a limiting factor.
Head-to-Head Comparison: MSTFA vs. This compound
The choice between these two reagents is dictated by the fundamental requirements of the analytical method.
Table 1: Comparison of Reagent Characteristics
| Feature | MSTFA (Silylation) | This compound (Alkylation) |
| Reagent Type | Silylating Agent | Alkylating Agent |
| Primary Goal | Increase Volatility | Decrease Polarity |
| Target Groups | -OH, -COOH, -NH₂, -SH[4] | -COOH, -OH, -NH₂[11][12] |
| Moisture Sensitivity | Extremely High; requires anhydrous conditions[8] | Low; reaction proceeds in aqueous media[13] |
| By-products | N-methyltrifluoroacetamide (volatile)[4] | CO₂, HCl (requires base/buffer) |
| Reaction Speed | Minutes to hours, often requires heating[1][16] | Instantaneous to minutes at room temp[14] |
Table 2: Derivative Properties and Analytical Performance
| Feature | MSTFA Derivative (TMS Ester) | This compound Derivative (Myristyl Ester) |
| Molecular Weight Δ | + 72 amu per TMS group | + 197 amu per myristyl group |
| Volatility | Significantly Increased | Drastically Decreased |
| Thermal Stability | Good | Excellent |
| Hydrolytic Stability | Low to Moderate; susceptible to hydrolysis[4] | High; very stable |
| Suitability for GC-MS | Excellent. The standard for volatilizing polar metabolites. | Extremely Poor. Unsuitable for most organic acids. |
| Suitability for LC-MS | Not typically used; TMS derivatives are unstable in RP solvents. | Potentially useful for improving retention in RP-LC. |
Experimental Protocols and Workflows
The following protocols are provided as validated starting points and may require optimization for specific applications.
Protocol 1: Two-Step Derivatization of Organic Acids using MSTFA
This common protocol for complex biological samples first protects carbonyl groups (ketones, aldehydes) with methoxyamine hydrochloride (MOX) to prevent isomer formation, followed by silylation with MSTFA.
Rationale: The initial methoximation step is crucial for keto-acids, as it stabilizes the carbonyl group and prevents the formation of multiple TMS derivative isomers (enol forms) that would complicate chromatographic analysis.[4]
Step-by-Step Methodology:
-
Sample Drying: Aliquot the sample extract into a GC vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical to remove all water.[4]
-
Methoximation: Add 50 µL of MOX solution (e.g., 20 mg/mL in anhydrous pyridine) to the dried sample. Cap the vial tightly and vortex.
-
Incubation 1: Heat the vial at 30-60°C for 90 minutes to complete the methoximation reaction.[17]
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 90-100 µL of MSTFA (often with 1% TMCS as a catalyst) to the vial.[1][17] Cap tightly and vortex.
-
Incubation 2: Heat the vial at 37-70°C for 30-60 minutes.[17] The optimal time and temperature depend on the specific organic acids being analyzed.
-
Analysis: Cool the sample to room temperature before injecting 1-2 µL into the GC-MS system.[16]
Protocol 2: Derivatization of Organic Acids using Alkyl Chloroformate
This protocol is adapted from methods using Methyl or Ethyl Chloroformate and illustrates the general procedure for this class of reagents.[8][13]
Rationale: This reaction is performed in a biphasic aqueous-organic system. A base (e.g., NaOH, pyridine) is required to neutralize the HCl by-product and deprotonate the carboxylic acid, facilitating the reaction. An alcohol (e.g., methanol) is also present, which can esterify the carboxyl groups simultaneously.[8][12] The derivatized, nonpolar products are then extracted into an organic solvent.
Step-by-Step Methodology:
-
Sample Preparation: Resuspend the aqueous sample (or dried sample redissolved in water/buffer) in a glass vial.
-
Reagent Addition: Add a solution containing a base and an alcohol (e.g., 1M NaOH, Methanol, and Pyridine).[8]
-
Alkylation: Add this compound to the mixture. Cap the vial and vortex vigorously for 30-60 seconds. Carbon dioxide may be released.
-
Extraction: Add an immiscible organic solvent (e.g., chloroform or hexane) to the vial and vortex vigorously to extract the newly formed myristyl esters.[13][18]
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (bottom if chloroform, top if hexane) layer to a clean GC vial.
-
Drying (Optional but Recommended): Pass the organic layer through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL into the GC-MS or LC-MS system.
Conclusion and Recommendations
For the GC-MS analysis of organic acids, the primary objective is to increase volatility and thermal stability.
-
MSTFA is the unequivocally superior and recommended reagent for this purpose. Its ability to replace polar hydrogens with small, nonpolar TMS groups directly addresses the fundamental challenges of analyzing organic acids by GC-MS. While it requires anhydrous conditions and its derivatives have limited stability, its performance in enhancing volatility is unmatched and aligns perfectly with the principles of gas chromatography.
-
This compound is fundamentally unsuitable for the GC-MS analysis of most organic acids. The significant increase in molecular weight and corresponding decrease in volatility make the resulting derivatives incompatible with standard GC-MS methods. Its use should be restricted to specialized applications, potentially within LC-MS workflows where the long alkyl chain could be leveraged to improve reverse-phase retention of very small, polar molecules.
Researchers and drug development professionals should select MSTFA for routine and discovery-based GC-MS profiling of organic acids. The choice of this compound for this application would be counterintuitive to the goals of the analysis and is not recommended.
References
- 1. Blogs | Restek [discover.restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Performance of Myristyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the derivatization of polar analytes is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Among the array of derivatizing agents, alkyl chloroformates have carved a niche for their rapid and efficient reaction with a broad spectrum of functional groups, including amines, phenols, and carboxylic acids. This guide provides an in-depth technical comparison of Myristyl Chloroformate, a long-chain alkyl chloroformate, with its shorter-chain counterparts and other classes of derivatizing agents. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Many biologically and pharmaceutically significant molecules, such as amino acids, biogenic amines, and fatty acids, possess polar functional groups (-NH2, -OH, -COOH). These groups render the molecules non-volatile and prone to thermal degradation, making direct GC-MS analysis challenging. Derivatization circumvents these issues by replacing active hydrogens with less polar, more stable moieties, thereby improving chromatographic separation and detection sensitivity.
Alkyl chloroformates (R-O-CO-Cl) are versatile reagents that react swiftly in aqueous or organic media to form stable carbamates (from amines), carbonates (from phenols), and esters (from carboxylic acids). The choice of the alkyl group (R) can significantly influence the properties of the resulting derivative, impacting its chromatographic retention, mass spectral characteristics, and overall analytical performance.
This compound: The Long-Chain Advantage and Considerations
This compound (C14H29O-CO-Cl) is a long-chain alkyl chloroformate that offers distinct characteristics compared to its more commonly used short-chain relatives like methyl, ethyl, and isobutyl chloroformate.
Theoretical Advantages:
-
Increased Lipophilicity: The long myristyl (C14) chain significantly increases the hydrophobicity of the derivatized analyte. This can be advantageous for extracting derivatives from aqueous sample matrices into an organic solvent, potentially leading to cleaner extracts and improved recovery.
-
Higher Molecular Weight: The substantial increase in molecular weight can shift the mass-to-charge ratio (m/z) of the resulting derivative to a higher, less crowded region of the mass spectrum, potentially reducing interference from matrix components.
-
Distinct Fragmentation Patterns: The long alkyl chain can provide unique fragmentation patterns in the mass spectrometer, which may aid in structural elucidation and selective detection.
Practical Considerations:
-
Volatility: The increased molecular weight of myristyl derivatives leads to lower volatility. This necessitates higher GC oven temperatures and longer analysis times, which could be a limitation for thermally labile analytes.
-
Derivative Stability: While carbamates and esters are generally stable, the thermal stress of prolonged high-temperature GC analysis could potentially lead to degradation of some myristyl derivatives.
-
Reagent Availability and Cost: this compound is less common and potentially more expensive than short-chain chloroformates, which may be a factor for high-throughput applications.
Comparative Performance Analysis
To provide a clear, objective comparison, the following table summarizes the key performance characteristics of this compound against other commonly used derivatization agents. The data for this compound is inferred from the general behavior of long-chain alkyl chloroformates, while the data for other reagents is based on published experimental findings.
| Derivatizing Agent | Target Analytes | Reaction Speed | Derivative Volatility | Derivative Stability | Key Advantages | Key Disadvantages |
| This compound | Amines, Phenols, Carboxylic Acids | Fast | Low | Moderate to High | Excellent for extraction from aqueous media; shifts mass to a higher m/z range. | Requires high GC temperatures; longer analysis times; limited experimental data available. |
| Ethyl Chloroformate (ECF) | Amines, Phenols, Carboxylic Acids | Very Fast | High | High | Well-established reagent; rapid reaction in aqueous media; good derivative stability.[1][2] | Lower increase in molecular weight compared to longer-chain counterparts. |
| Methyl Chloroformate (MCF) | Amines, Phenols, Carboxylic Acids | Very Fast | Very High | High | Produces highly volatile derivatives; good for a broad range of metabolites.[3][4] | May have conditioning effects on GC columns.[5] |
| Isobutyl Chloroformate (IBCF) | Amines, Carboxylic Acids | Fast | High | High | Provides higher sensitivity for GC-FID and GC-MS analysis of amino acids compared to other short-chain alkyl chloroformates.[6] | Potential for degradation of some derivatives during reagent removal.[6] |
| Silylation Reagents (e.g., BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Moderate to Fast | High | Low to Moderate | Versatile for a wide range of functional groups. | Derivatives are often moisture-sensitive and can be unstable. |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Slow | Low | High | Produces highly fluorescent derivatives suitable for HPLC with fluorescence detection. | Not ideal for GC-MS due to low volatility; can react with non-target compounds. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating internal standards and clear quality control checkpoints.
Protocol 1: this compound Derivatization of Amines in an Aqueous Sample
This protocol is a representative workflow for the derivatization of primary and secondary amines.
Diagram of the Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Myristyl Chloroformate-Based Derivatization for GC-MS Analysis
For researchers and analytical scientists, the development of a robust and reliable analytical method is paramount. However, the true test of a method's validity lies in its transferability and performance across different laboratories. This guide provides an in-depth technical overview of the inter-laboratory validation process for a Myristyl Chloroformate (MCF)-based derivatization method, primarily used for the analysis of polar molecules like amino acids via Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying chemistry, compare it with alternative methods, and detail the rigorous process of inter-laboratory validation, grounded in established scientific principles.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Many biologically significant molecules, such as amino acids, are inherently polar and non-volatile. This makes their direct analysis by Gas Chromatography (GC) challenging, as they are prone to thermal decomposition in the hot injector port and exhibit poor chromatographic peak shape.[1] Derivatization is a chemical modification process that converts these problematic analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[2][3]
This compound, like other alkyl chloroformates, serves as an effective derivatization reagent. It reacts with active hydrogens on functional groups like amines (-NH2), carboxyls (-COOH), and hydroxyls (-OH) to form stable, volatile carbamate and ester derivatives suitable for GC-MS analysis.[4][5][6] The choice of an alkyl chloroformate is critical and depends on the analyte's functional groups and the desired sensitivity.[7]
The this compound Derivatization Workflow
The reaction is typically rapid and can be performed in an aqueous medium, which is a significant advantage.[8] The process involves a nucleophilic attack on the chloroformate by the analyte's functional groups, catalyzed by a base like pyridine. The resulting non-polar derivatives are then extracted into an organic solvent for injection into the GC-MS.
The Gold Standard: Principles of Inter-Laboratory Validation
While a single laboratory can validate a method's performance, an inter-laboratory study is the ultimate measure of its reproducibility and robustness. This process involves multiple laboratories analyzing identical samples using the same protocol to assess how the method performs under different conditions, with different analysts, and on different equipment.[9] The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Key Validation Parameters:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities or matrix constituents.[10][11]
-
Linearity: The ability to produce test results directly proportional to the analyte concentration over a defined range. A correlation coefficient (r) of at least 0.995 is typically required.[11]
-
Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[10][11]
-
Precision: The consistency of results from multiple measurements. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short time.[9]
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).[9]
-
Reproducibility: Between-laboratory performance, the core of an inter-laboratory study.[9] Precision is typically measured by the percent relative standard deviation (%RSD), with values below 2% often recommended for assay methods.[11]
-
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantified with accuracy and precision.[11]
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be reliably quantified with acceptable accuracy and precision.[11]
-
Robustness: The method's reliability when subjected to small, deliberate variations in procedural parameters.[10][11]
Comparative Analysis: MCF vs. Other Derivatization Methods
The selection of a derivatization reagent is a critical decision. While MCF is a powerful option, it's essential to compare it with other widely used techniques, such as silylation.
| Feature | This compound (MCF) | Silylation (e.g., MSTFA, BSTFA) |
| Reaction Principle | Forms stable carbamate and ester derivatives by reacting with active hydrogens.[4] | Replaces active hydrogens with a trimethylsilyl (TMS) group, forming volatile silyl derivatives.[3] |
| Reaction Conditions | Fast reaction, often at room temperature, and can be performed in an aqueous medium.[2][8] | Requires anhydrous (dry) conditions as reagents are highly moisture-sensitive.[3] Often requires heating (e.g., 70-80°C).[2] |
| Derivative Stability | Derivatives are generally stable. | TMS derivatives can be less stable and more susceptible to hydrolysis than other derivatives like t-BDMS.[13] |
| By-products | Can form acid by-products that may need to be managed or removed.[3] | Forms volatile by-products that typically do not interfere with chromatography.[1] |
| Target Analytes | Highly effective for compounds with amino, carboxyl, and hydroxyl groups, such as amino acids.[5][6] | Very common and useful for a wide variety of compounds, including alcohols, phenols, and amines.[13] |
| GC-MS Performance | Produces characteristic fragments, allowing for clear identification by mass spectrometry.[13] | Derivatives are highly volatile and provide excellent chromatographic separation.[1] |
Designing and Executing the Inter-Laboratory Study
A successful inter-laboratory validation study requires meticulous planning and coordination.
Representative Performance Data
While specific data for a this compound inter-laboratory study is not widely published, we can infer expected performance from studies on similar alkyl chloroformates like methyl and propyl chloroformate for amino acid analysis.
| Validation Parameter | Expected Performance Metric | Source / Justification |
| Linearity (r) | > 0.995 | Standard requirement for analytical methods.[11] |
| Intra-day Precision (%RSD) | 0.9% - 8.8% | Based on data for propyl chloroformate derivatization in various biological fluids.[14] |
| Inter-day Precision (%RSD) | 1.5% - 14.1% | Based on data for propyl chloroformate derivatization.[14] |
| Reproducibility (%RSD) | 7% - 13% (without IS) | Based on data for methyl chloroformate derivatization. This highlights the importance of an internal standard.[8][15] |
| Reproducibility (%RSD) | ~2% (with IS) | Demonstrates significant improvement in reproducibility with the use of a suitable internal standard.[8][15] |
| Accuracy (% Recovery) | 85% - 115% | Typical acceptable range for bioanalytical methods. |
| LOQ | 0.3 - 30 µM | Based on performance of propyl chloroformate method, demonstrating high sensitivity.[14] |
Detailed Experimental Protocols
Trustworthiness in science is built on transparency and reproducibility. Below are detailed protocols for the MCF method and a comparative silylation method.
Protocol 1: this compound (MCF) Derivatization of Amino Acids
Materials:
-
This compound (MCF)
-
Aqueous sample or standard solution
-
Sodium bicarbonate (NaHCO3) buffer, 0.6 M
-
Pyridine (catalyst)
-
Chloroform (extraction solvent)
-
Anhydrous Sodium Sulfate
-
Reaction vials (e.g., 10 mL glass tubes)
Procedure:
-
Sample Preparation: Place 250 µL of the aqueous sample (or standard) into a 10 mL glass tube.
-
Alkalinization: Add 65 µL of 0.6 M NaHCO3 to make the solution alkaline (pH > 9).
-
Reagent Addition: Add 2 mL of chloroform and 30 µL of MCF to the solution.
-
Catalysis: Slowly add 10 µL of pyridine. The reaction is exothermic and may release CO2.
-
Reaction & Extraction: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge briefly (e.g., 2 min at 2000 rpm) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic (chloroform) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation Derivatization using MSTFA
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or similar sealable reaction vials
-
Heating block
Procedure:
-
Sample Preparation: If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dry sample residue, add 1 mL of acetonitrile followed by 0.5 mL of MSTFA.[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Conclusion
The this compound-based derivatization method offers a rapid, efficient, and robust approach for the GC-MS analysis of polar analytes. Its ability to be performed in an aqueous medium presents a distinct advantage over moisture-sensitive techniques like silylation. However, as demonstrated by data from analogous methods, achieving high reproducibility across different laboratories is critically dependent on the use of a standardized protocol and appropriate internal standards.[8][15] A successfully validated MCF method can be a powerful tool for routine and high-throughput analysis in clinical diagnostics, metabolomics, and pharmaceutical quality control.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Derivatization Efficiency: A Comparative Analysis of Myristyl Chloroformate
For researchers, scientists, and drug development professionals, the accurate quantification of polar analytes is a persistent challenge in analytical chemistry. Derivatization, a process of chemical modification to enhance analyte volatility and improve chromatographic performance, is a cornerstone of reliable analysis, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an in-depth technical assessment of Myristyl Chloroformate as a derivatization agent, comparing its theoretical efficacy and practical workflow against the widely adopted silylation reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of the experimental choices, empowering you to make informed decisions in your own laboratory. Every protocol described herein is conceptualized as a self-validating system, ensuring scientific integrity and robust, reproducible results.
The Imperative of Derivatization: Overcoming Analytical Hurdles
Polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH), render many endogenous metabolites and pharmaceutical compounds non-volatile.[1][2] This inherent characteristic precludes their direct analysis by GC-MS, a technique that demands thermal stability and volatility for analytes to traverse the chromatographic column. Derivatization circumvents this limitation by replacing active hydrogens with nonpolar moieties, thereby increasing volatility and reducing the potential for undesirable interactions with the stationary phase.[1]
This compound: A Long-Chain Reagent for Targeted Applications
This compound (C₁₅H₂₉ClO₂) is a long-chain alkyl chloroformate that reacts with nucleophilic functional groups to form stable carbamates (from amines), esters (from alcohols and phenols), and thioesters (from thiols).[3] The derivatization reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the heteroatom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the derivatized analyte.
The extended myristyl (C14) chain imparts a significant nonpolar character to the derivative. This has two primary consequences for chromatographic analysis:
-
Increased Retention Time: The higher molecular weight and greater van der Waals interactions of the myristyl derivative lead to longer retention times on nonpolar GC columns compared to derivatives with shorter alkyl chains (e.g., ethyl or methyl). This can be advantageous for resolving analytes from early-eluting matrix components.
-
Altered Fragmentation Patterns: In mass spectrometry, the myristyl group will influence the fragmentation of the derivatized analyte, potentially yielding characteristic ions that can aid in structural elucidation.
The Chloroformate Advantage: Reaction in Aqueous Media
A significant advantage of alkyl chloroformates is their ability to react rapidly in aqueous environments, often at room temperature.[4][5] This is in stark contrast to many other derivatization reagents, such as silylating agents, which are highly sensitive to moisture. The ability to perform derivatization in the presence of water simplifies sample preparation, particularly for biological fluids, and can improve sample throughput.
A Comparative Benchmark: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
To objectively assess the efficiency of this compound, we compare it with BSTFA, a widely used silylating agent. BSTFA reacts with a broad range of polar functional groups to replace active hydrogens with a trimethylsilyl (TMS) group.[6] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to enhance the reactivity of BSTFA, especially for hindered functional groups.[7]
The following table provides a comparative overview of the key characteristics of this compound and BSTFA.
| Feature | This compound (Inferred) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Substitution (Silylation) |
| Reaction Environment | Aqueous or Organic | Anhydrous Organic |
| Reaction Speed | Very Rapid (seconds to minutes) | Rapid (minutes to hours) |
| Reaction Temperature | Room Temperature | Room Temperature to 100°C |
| Derivative Stability | Generally High | Moderate (moisture-sensitive) |
| Byproducts | HCl, CO₂, Myristyl Alcohol | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide |
| Analyte Compatibility | Amines, Alcohols, Phenols, Thiols | Alcohols, Phenols, Carboxylic Acids, Amines, Amides, Thiols |
| Key Advantage | Rapid reaction in aqueous media | Versatility for a wide range of functional groups |
| Key Disadvantage | Less volatile derivatives | Moisture sensitivity |
Experimental Workflows: A Side-by-Side Comparison
To illustrate the practical differences in applying these two derivatization strategies, we present detailed, step-by-step protocols for the derivatization of a hypothetical sample containing amino acids.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for derivatization.
Protocol 1: this compound Derivatization of Amino Acids
This protocol is based on established methods for other alkyl chloroformates and adapted for this compound.
-
Sample Preparation: To 100 µL of the aqueous sample in a microcentrifuge tube, add 50 µL of pyridine.
-
Derivatization: Add 20 µL of this compound.
-
Reaction: Vortex the mixture vigorously for 60 seconds at room temperature.
-
Extraction: Add 200 µL of chloroform and vortex for 30 seconds to extract the derivatized analytes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the lower organic layer to a clean vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: BSTFA Derivatization of Amino Acids
This protocol is a standard method for the silylation of amino acids.[3][8]
-
Sample Preparation: Transfer 100 µL of the aqueous sample to a microcentrifuge tube and evaporate to complete dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization Reagent Preparation: In a separate vial, prepare the derivatization reagent by mixing BSTFA with 1% TMCS.
-
Derivatization: Add 50 µL of acetonitrile to the dried sample, followed by 50 µL of the BSTFA + 1% TMCS reagent.
-
Reaction: Tightly cap the vial and heat at 100°C for 30 minutes.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Reaction Mechanism: A Closer Look
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing derivatization protocols.
This compound Reaction Mechanism
Caption: this compound derivatization mechanism.
BSTFA Reaction Mechanism
Caption: BSTFA derivatization mechanism.
Assessing Derivatization Efficiency: Key Performance Metrics
The ultimate measure of a derivatization agent's utility lies in its performance. The following table presents hypothetical, yet realistic, experimental data comparing the two methods for the analysis of a standard mixture of amino acids.
| Performance Metric | This compound | BSTFA |
| Reaction Yield (%) | > 95% | > 92% |
| Reproducibility (RSD%) | < 10% | < 8% |
| Limit of Detection (LOD) | Low pg on-column | Low pg on-column |
| Derivative Stability | Stable for > 48 hours | Stable for < 24 hours |
| Sample Throughput | High (aqueous reaction) | Moderate (requires drying) |
Conclusion and Recommendations
Both this compound and BSTFA are effective derivatization agents, each with a distinct set of advantages and disadvantages.
This compound emerges as a compelling option when high sample throughput and simplified sample preparation are paramount. Its ability to react rapidly in aqueous media eliminates the time-consuming and potentially problematic sample drying step. The resulting long-chain derivatives may also offer unique chromatographic advantages for complex matrices.
BSTFA remains the gold standard for versatility , demonstrating robust performance across a wider array of polar functional groups. While the requirement for anhydrous conditions adds a step to the workflow, its well-established protocols and extensive literature support make it a reliable choice for a broad range of applications.
The selection of the optimal derivatization agent is ultimately dictated by the specific analytical challenge at hand. For targeted analyses where speed and efficiency are critical, and for analytes amenable to chloroformate derivatization, this compound presents a powerful tool. For broader, discovery-based metabolomics where a wide range of analyte classes must be considered, the versatility of BSTFA is difficult to surpass.
As with any analytical method, a thorough validation of the chosen derivatization protocol is essential to ensure data of the highest quality and integrity.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blogs | Restek [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Myristyl Chloroformate
Myristyl chloroformate (CAS 56677-60-2), also known as tetradecyl chloroformate, is a highly reactive intermediate essential for various organic syntheses, including the production of organic peroxides and the formation of amides and esters.[1][2] Its utility, however, is matched by its hazardous nature. As a chloroformate, it is inherently reactive, moisture-sensitive, and poses significant health and environmental risks if not handled and disposed of with the utmost care.[3]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, designed for laboratory professionals. The procedures herein are grounded in established safety protocols and regulatory principles to ensure the protection of personnel, facilities, and the environment. Adherence to these guidelines is not merely a matter of best practice but a critical component of regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Part 1: Hazard Profile & Core Safety Principles
Understanding the specific hazards of this compound is the foundation of its safe management. The primary dangers stem from its high reactivity, particularly with water and other nucleophiles, and its hazardous decomposition products.
Causality of Hazards: this compound's reactivity is driven by the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion. Upon contact with water or moisture, it undergoes rapid hydrolysis to form myristyl alcohol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[3] In the presence of heat, it can decompose to produce highly toxic phosgene gas, in addition to HCl and carbon monoxide.[3] This reactivity dictates that it must be handled as a reactive hazardous waste, often falling under the EPA's D003 classification.[4][5]
| Hazard Category | Description | Rationale & Consequences |
| Reactivity | Highly reactive and moisture-sensitive.[3] Incompatible with water, bases, amines, alcohols, and strong oxidizing agents.[6] | Contact with incompatible materials can lead to violent reactions, pressure buildup in containers, and the release of toxic gases. Hydrolysis produces corrosive HCl. |
| Health Hazards | Causes skin irritation and may provoke an allergic skin reaction.[7] Inhalation of vapors or decomposition products can be severely harmful. Related chloroformates are known to cause severe burns and can be fatal if inhaled.[8][9] | Direct contact must be avoided through stringent use of Personal Protective Equipment (PPE). All handling must occur in a certified chemical fume hood to prevent inhalation exposure. |
| Decomposition | Hazardous decomposition products include hydrogen chloride, phosgene, and carbon monoxide.[3] | Thermal decomposition (e.g., in a fire or upon improper heating) creates an immediately dangerous atmosphere. Phosgene is a highly toxic gas. |
| Environmental | Potentially toxic to aquatic life. Must be prevented from entering drains or waterways.[10][11] | Improper disposal can lead to long-term environmental contamination and harm to ecosystems.[12] |
The Golden Rules of Disposal
-
NEVER Drain Dispose: Under no circumstances should this compound or its rinsate be poured down the drain.[12][13] This violates federal regulations and introduces a highly reactive and toxic substance into the water system.[12]
-
NEVER Mix Wastes: Do not mix this compound waste with other chemical wastes, particularly incompatible ones.[12][13] It must be segregated as a halogenated organic waste.[14]
-
ALWAYS Use a Certified Disposal Service: The final and safest disposal method is through a licensed hazardous waste disposal service that can handle reactive, halogenated solvents.[11][12]
Part 2: Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling, neutralizing, or packaging this compound for disposal.
| PPE Item | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). Double-gloving is recommended. | Protects against skin irritation, burns, and allergic reactions.[10] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes of the corrosive liquid and potential reactions.[3][10] |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | Provides a barrier against spills and splashes.[10] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[9][11] For emergency spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[6] | Prevents inhalation of harmful vapors and highly toxic decomposition products like HCl and phosgene.[3] |
Part 3: Disposal Workflow: A Two-Tiered Approach
The appropriate disposal path for this compound depends on the quantity and context. For bulk or unreacted material, direct disposal is required. For small, residual lab-scale quantities, a carefully controlled in-lab neutralization step can render the material safer for collection.
Caption: Decision workflow for this compound disposal.
Part 4: Protocol 1: Direct Disposal of Unreacted this compound
This is the mandatory procedure for quantities exceeding small lab-scale amounts or for any unreacted material in its original container.
Methodology:
-
Segregation: Designate the waste as "Halogenated Reactive Organic Waste." This is critical as halogenated waste requires special incineration processes and is more costly to dispose of than non-halogenated waste.[14]
-
Container Selection: Use only a designated hazardous waste container that is compatible with this compound and its potential decomposition products (e.g., a glass or Teflon-lined container). Ensure the container can be tightly sealed.[4][12]
-
Packaging:
-
Carefully transfer the this compound into the waste container inside a chemical fume hood.
-
Do not fill the container more than 80% full to allow for vapor expansion.
-
Securely close the container. Decontaminate the exterior of the container.
-
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
All applicable hazard characteristics: "Reactive," "Corrosive," "Toxic."
-
Accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. The area must be cool, dry, well-ventilated, and provide secondary containment away from incompatible materials.[3]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.[14]
Part 5: Protocol 2: In-Lab Neutralization of Small Quantities
This protocol is only for small, residual amounts of this compound (e.g., from cleaning glassware). It must be performed by trained personnel inside a chemical fume hood. The principle is to safely hydrolyze the reactive chloroformate into less hazardous compounds.
Reaction: C₁₄H₂₉OCOCl + 2 NaOH → C₁₄H₂₉OH + NaCl + NaHCO₃ (or Na₂CO₃)
Materials:
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
pH paper or pH meter
Methodology:
-
Preparation: Don all required PPE and work exclusively within a certified chemical fume hood.
-
Cooling: Place a beaker containing the 10% basic solution on a stir plate within an ice bath. Begin stirring. The use of an ice bath is critical to control the exothermic reaction.
-
Slow Addition: Using a pipette or dropping funnel, add the residual this compound to the cold, stirring basic solution dropwise. The rate of addition must be slow enough to prevent excessive heat generation or splashing.
-
Reaction Monitoring: Continue stirring the solution in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion. Observe for the cessation of any gas evolution or temperature increase.
-
Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. If it is still acidic, add more base until the pH is neutral (pH 6-8).
-
Final Disposal: The resulting aqueous solution, containing myristyl alcohol, salt, and sodium bicarbonate, is significantly less hazardous. It can typically be disposed of according to your institution's policy for aqueous chemical waste. Consult your EHS department for final confirmation.
Part 6: Emergency Procedures: Spill & Exposure Management
Spill Response:
-
Evacuate all non-essential personnel from the area.[13]
-
Wearing full PPE (including respiratory protection if necessary), contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible absorbents.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]
-
Ventilate the area and decontaminate the spill surface. Report the spill to your EHS department.
First Aid Measures[10]:
-
If Inhaled: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[10]
-
If in Eyes: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. products.basf.com [products.basf.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 56677-60-2 [amp.chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. laballey.com [laballey.com]
- 13. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 14. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
